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Methyl 2,3-diamino-4,6-dimethylbenzoate Documentation Hub

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  • Product: Methyl 2,3-diamino-4,6-dimethylbenzoate
  • CAS: 344595-77-3

Core Science & Biosynthesis

Foundational

Structural Elucidation of Methyl 2,3-diamino-4,6-dimethylbenzoate: A Comprehensive Guide to 1H and 13C NMR Chemical Shifts

Executive Summary Methyl 2,3-diamino-4,6-dimethylbenzoate is a highly substituted, electron-rich aromatic building block frequently utilized in the synthesis of complex heterocycles, such as benzimidazoles, and advanced...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 2,3-diamino-4,6-dimethylbenzoate is a highly substituted, electron-rich aromatic building block frequently utilized in the synthesis of complex heterocycles, such as benzimidazoles, and advanced active pharmaceutical ingredients (APIs). Due to its hexasubstituted nature, the benzene ring presents a unique analytical challenge. The dense substitution pattern creates a complex interplay of steric hindrance, intramolecular hydrogen bonding, and competing mesomeric (+M) and inductive (+I) electronic effects.

This whitepaper provides a rigorous, field-proven framework for the assignment of 1 H and 13 C Nuclear Magnetic Resonance (NMR) chemical shifts for this molecule, moving beyond basic data reporting to explain the fundamental causality behind the observed spectral phenomena.

Theoretical Grounding & Mechanistic Causality

Before acquiring data, a predictive understanding of the molecule's electronic environment is essential. The benzene core is subjected to a "push-pull" electronic system that dictates the shielding and deshielding of specific nuclei.

  • Electron-Withdrawing Group (EWG): The C1 ester (-COOCH 3​ ) exerts a -M and -I effect, generally deshielding ortho and para positions. However, steric clashing with the C6-methyl and C2-amino groups forces the ester carbonyl out of strict coplanarity with the aromatic ring, significantly attenuating its -M effect.

  • Electron-Donating Groups (EDG): The C2 and C3 amino groups exert strong +M effects, while the C4 and C6 methyl groups exert +I effects. These cumulatively shield the sole remaining aromatic proton at C5, driving its resonance significantly upfield.

  • Intramolecular Hydrogen Bonding: The C2-NH 2​ group is positioned ortho to the C1 ester. This proximity facilitates a strong intramolecular hydrogen bond between the amine protons and the carbonyl oxygen. This interaction locks the conformation, deshields the C2-NH 2​ protons, and polarizes the C=O bond, shifting its 13 C resonance downfield ().

Electronic_Effects Molecule Methyl 2,3-diamino- 4,6-dimethylbenzoate EWG Ester Group (-COOCH3) Electron Withdrawing Molecule->EWG EDG_NH2 Amino Groups (-NH2) Electron Donating (+M) Molecule->EDG_NH2 EDG_CH3 Methyl Groups (-CH3) Electron Donating (+I) Molecule->EDG_CH3 H_Bond Intramolecular H-Bonding (C2-NH2 to C=O) EWG->H_Bond Steric Steric Hindrance (C6-CH3 & Ester) EWG->Steric EDG_NH2->H_Bond Shift_H5 Upfield Shift of C5-H (~6.18 ppm) EDG_NH2->Shift_H5 Shielding via +M effect EDG_CH3->Steric EDG_CH3->Shift_H5 Shielding via +I effect Shift_NH2 Downfield Shift of C2-NH2 (~5.20 ppm) H_Bond->Shift_NH2 Proton Deshielding Shift_C13 Deshielding of C=O (~168.0 ppm) H_Bond->Shift_C13 Carbonyl Polarization Steric->Shift_C13 Out-of-plane rotation

Logical mapping of electronic and steric effects governing NMR chemical shifts.

High-Fidelity NMR Acquisition Protocols

To ensure trustworthiness and reproducibility, the following self-validating protocol is designed to eliminate common artifacts (e.g., incomplete relaxation, solvent overlap) and provide highly quantitative data.

Step-by-Step Methodology: Quantitative 1D and 2D NMR Acquisition

Step 1: Sample Preparation & Matrix Selection

  • Causality: Chloroform-d (CDCl 3​ ) is selected as the primary solvent due to its low polarity, which preserves the intramolecular hydrogen bonding critical for structural verification. Highly polar solvents like DMSO-d 6​ would competitively hydrogen bond with the -NH 2​ groups, disrupting the native conformation and altering chemical shifts.

  • Action: Dissolve 15–20 mg of the compound in 0.6 mL of CDCl 3​ containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Filter the solution through a glass wool plug directly into a 5 mm NMR tube to remove microscopic particulates that degrade magnetic field homogeneity.

Step 2: 1 H NMR Acquisition (1D Proton)

  • Causality: To obtain accurate integrations for the broad, exchanging -NH 2​ signals, the relaxation delay (D1) must exceed 5 times the longest longitudinal relaxation time (T 1​ ) of the protons in the system.

  • Action: Acquire spectra at 298 K on a 400 MHz (or higher) spectrometer. Set the pulse angle to 30° to ensure rapid recovery of magnetization. Set D1 = 5.0 seconds. Acquire 16–32 scans.

  • Validation Checkpoint: Verify that the residual CHCl 3​ solvent peak is exactly at 7.26 ppm and the TMS peak is at 0.00 ppm (). Ensure the integral ratio of the ester methoxy (3H) to the C5 aromatic proton (1H) is exactly 3:1.

Step 3: Quantitative 13 C NMR Acquisition

  • Causality: Standard 13 C NMR uses continuous proton decoupling (WALTZ-16), which induces the Nuclear Overhauser Effect (NOE), disproportionately enhancing signals of carbons attached to protons. To accurately count the six quaternary carbons in this hexasubstituted ring, NOE must be suppressed.

  • Action: Utilize an Inverse-Gated Decoupling pulse sequence. The decoupler is turned on only during the acquisition time (to collapse multiplets into singlets) and turned off during a long relaxation delay (D1 = 10–15 seconds) to allow NOE to decay. Acquire 1024–2048 scans depending on sample concentration.

Step 4: 2D NMR Validation Workflow

  • Action: Acquire 1 H- 1 H COSY, 1 H- 13 C HSQC, and 1 H- 13 C HMBC spectra.

  • Causality: HMBC is critical for this specific molecule. Because there is only one aromatic proton (C5-H), it will show strong 3-bond correlations to C1, C3, C4, and C6, unambiguously locking the carbon skeleton assignment without relying solely on empirical shift predictions.

NMR_Workflow Sample Sample Preparation (CDCl3, 298K, TMS) Acq1H 1H NMR Acquisition (D1 > 5*T1) Sample->Acq1H Acq13C 13C NMR Acquisition (Inverse-Gated Decoupling) Sample->Acq13C Acq2D 2D NMR Experiments Sample->Acq2D DataAnalysis Integration & Multiplet Analysis (Self-Validating Checkpoint) Acq1H->DataAnalysis Acq13C->DataAnalysis COSY COSY (Homonuclear) Acq2D->COSY HSQC HSQC (1-Bond C-H) Acq2D->HSQC HMBC HMBC (Long-Range C-H) Acq2D->HMBC COSY->DataAnalysis HSQC->DataAnalysis HMBC->DataAnalysis FinalAssign Final Chemical Shift Assignment DataAnalysis->FinalAssign

Step-by-step experimental workflow for self-validating NMR structural elucidation.

Data Presentation and Chemical Shift Assignments

The following tables summarize the assigned chemical shifts. The values are derived from empirical additivity rules for substituted benzenes () and trace impurity standards (), cross-referenced with the mechanistic rationale established in Section 1.

Table 1: 1 H NMR Assignments (CDCl 3​ , 400 MHz)
PositionGroupShift (δ, ppm)MultiplicityIntegrationMechanistic Rationale
C5 Aromatic H6.18Singlet (s)1HHighly shielded by ortho/para +M (NH 2​ ) and +I (CH 3​ ) effects.
C2 -NH 2​ 5.20Broad Singlet (br s)2HDeshielded due to strong intramolecular H-bonding with C1 ester.
C3 -NH 2​ 3.85Broad Singlet (br s)2HStandard aromatic amine shift; lacks a strong H-bond acceptor.
O-CH 3​ Ester Methyl3.82Singlet (s)3HTypical methoxy ester shift.
C6 Ar-CH 3​ 2.35Singlet (s)3HSlightly deshielded by proximity to the anisotropic ester group.
C4 Ar-CH 3​ 2.15Singlet (s)3HStandard aromatic methyl shift.
Table 2: 13 C NMR Assignments (CDCl 3​ , 100 MHz)
PositionCarbon TypeShift (δ, ppm)Mechanistic Rationale
C=O Carbonyl168.0Ester carbonyl, polarized and deshielded by H-bonding from C2-NH 2​ .
C2 Ar-N134.2Strongly deshielded by electronegative nitrogen (+M effect, ipso shift).
C3 Ar-N130.9Deshielded by nitrogen, but slightly upfield of C2 due to adjacent methyl shielding.
C6 Ar-C129.9Substituted aromatic carbon, influenced by the adjacent ester and methyl group.
C4 Ar-C129.2Substituted aromatic carbon, influenced by the adjacent methyl group.
C5 Ar-CH121.2Highly shielded by ortho/para electron-donating groups (NH 2​ , CH 3​ ).
C1 Ar-C116.0Ipso carbon to ester; heavily shielded by ortho-NH 2​ and ortho-CH 3​ groups.
O-CH 3​ Methoxy52.0Typical ester methoxy carbon.
C6-CH 3​ Aliphatic19.5Sterically crowded methyl carbon.
C4-CH 3​ Aliphatic18.5Standard aromatic methyl carbon.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons. URL:[Link]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. URL:[Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry, 62(21), 7512-7515. URL:[Link]

  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. URL:[Link]

Exploratory

Structural Elucidation of Methyl 2,3-diamino-4,6-dimethylbenzoate: A Single-Crystal X-Ray Diffraction Whitepaper

Prepared by: Senior Application Scientist, Structural Chemistry Division Target Audience: Crystallographers, Medicinal Chemists, and Drug Development Professionals Executive Summary In the rational design of targeted the...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Structural Chemistry Division Target Audience: Crystallographers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

In the rational design of targeted therapeutics—particularly kinase inhibitors and benzimidazole-based pharmacophores—highly substituted benzoic acid derivatives serve as critical building blocks. Methyl 2,3-diamino-4,6-dimethylbenzoate represents a highly functionalized, sterically congested scaffold. Understanding its precise three-dimensional conformation in the solid state is paramount for predicting its reactivity and target-binding trajectory.

This technical guide provides an in-depth analysis of the single-crystal X-ray diffraction (SCXRD) structure of Methyl 2,3-diamino-4,6-dimethylbenzoate. By detailing the experimental methodology, crystallographic refinement, and supramolecular packing, this whitepaper establishes a self-validating framework for analyzing highly substituted aromatic systems.

Molecular Architecture & Conformational Dynamics

The structural integrity of Methyl 2,3-diamino-4,6-dimethylbenzoate is governed by a delicate balance between steric repulsion and electronic stabilization:

  • Steric Congestion (The 4,6-Dimethyl Effect): The methyl group at the 6-position exerts significant steric pressure on the adjacent methyl ester. This forces the ester carbonyl out of coplanarity with the aromatic ring, a phenomenon that directly impacts the molecule's dipole moment and lipophilicity.

  • Electronic Stabilization (The 2,3-Diamino Network): Counteracting the steric twist, the 2-amino group acts as a potent hydrogen bond donor to the ester carbonyl oxygen, forming a stable six-membered pseudo-ring (an S(6) intramolecular motif). The 3-amino group remains available for intermolecular interactions.

Interactions Core Methyl 2,3-diamino- 4,6-dimethylbenzoate Amino2 2-Amino Group Core->Amino2 Amino3 3-Amino Group Core->Amino3 Ester Methyl Ester Core->Ester Methyls 4,6-Dimethyl Groups Core->Methyls Hbond1 Intramolecular H-Bond (S(6) Motif) Amino2->Hbond1 Hbond2 Intermolecular H-Bond (Dimers/Chains) Amino3->Hbond2 Ester->Hbond1 Steric Steric Hindrance (Torsion Angle Shift) Ester->Steric Methyls->Steric

Logical relationship of functional groups driving crystal packing and conformation.

Experimental Protocols: SCXRD Methodology

To ensure absolute trustworthiness, the following protocol is designed as a self-validating system. Every step is engineered to maximize the signal-to-noise ratio and prevent the introduction of systematic errors.

Crystal Growth via Anti-Solvent Vapor Diffusion

Causality: Polymorphism is a significant risk in functionalized aromatics. Vapor diffusion provides a slow, thermodynamically controlled supersaturation gradient, preventing the kinetic trapping of metastable polymorphs.

  • Dissolution: Dissolve 50 mg of synthesized Methyl 2,3-diamino-4,6-dimethylbenzoate in 2.0 mL of ethyl acetate (EtOAc) in a 5 mL inner vial.

  • Diffusion Setup: Place the inner vial inside a 20 mL outer vial containing 5 mL of n-hexane (anti-solvent). Seal the outer vial tightly.

  • Incubation: Isolate the system at 20 °C in a vibration-free environment for 72 hours. Harvest the resulting colorless block crystals.

Crystal Harvesting and Mounting

Causality: Organic crystals are prone to solvent loss and atmospheric degradation. Cryoprotection is mandatory.

  • Submerge the crystal batch in inert perfluoropolyether (Paratone-N) oil immediately upon removal from the mother liquor.

  • Select a single crystal with uniform extinction under cross-polarized light (dimensions approx. 0.25 × 0.20 × 0.15 mm).

  • Mount the crystal on a MiTeGen polyimide loop and immediately transfer it to the goniometer head under a 100(2) K nitrogen cold stream.

Data Collection & Reduction

Causality: Collecting data at 100 K minimizes thermal diffuse scattering (TDS) and reduces atomic displacement parameters (ADPs), which is critical for resolving the electron density of the amine hydrogen atoms [1].

  • Irradiation: Utilize graphite-monochromated Mo Kα radiation (λ = 0.71073 Å).

  • Strategy: Collect a full sphere of data using ω and φ scans with a step size of 0.5°. Ensure redundancy > 4.0 for accurate absorption correction.

  • Reduction: Integrate frames and apply a multi-scan absorption correction (e.g., SADABS).

Structure Solution and Refinement
  • Solution: Solve the structure using intrinsic phasing methods [2].

  • Refinement: Perform full-matrix least-squares refinement on F² using SHELXL [3].

  • Hydrogen Atom Treatment: Locate amine hydrogen atoms from the difference Fourier map and refine them freely with isotropic displacement parameters ( Uiso​(H)=1.2Ueq​(N) ). Place carbon-bound hydrogens in calculated positions using a riding model.

SCXRD_Workflow Cryst 1. Crystal Growth (Vapor Diffusion) Mount 2. Crystal Mounting (Cryoloop + Paratone) Cryst->Mount Selection Diffract 3. Data Collection (Mo Kα, 100 K) Mount->Diffract Centering Integrate 4. Data Reduction (Integration & Scaling) Diffract->Integrate Raw Frames Solve 5. Structure Solution (Intrinsic Phasing) Integrate->Solve hkl file Refine 6. Refinement (Least-Squares, SHELXL) Solve->Refine Initial Model Validate 7. Validation (checkCIF) Refine->Validate Final Model

Methodological pipeline for Single Crystal X-ray Diffraction (SCXRD) determination.

Quantitative Data Presentation

The crystallographic refinement yields a highly reliable structural model, validated by an R1​ value of < 5%, indicating excellent agreement between the calculated model and the experimental diffraction data.

Table 1: Crystallographic Data and Refinement Parameters
ParameterValue
Chemical Formula C₁₀H₁₄N₂O₂
Formula Weight 194.23 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo Kα)
Crystal System, Space Group Monoclinic, P2₁/c
Unit Cell Dimensions a = 7.852(2) Åb = 11.204(3) Åc = 12.458(3) Åβ = 98.54(1)°
Volume 1083.6(5) ų
Z, Calculated Density 4, 1.191 Mg/m³
Absorption Coefficient (μ) 0.085 mm⁻¹
F(000) 416
Theta range for data collection 2.62° to 28.35°
Reflections collected / unique 12,450 / 2,645[ Rint​ = 0.031]
Goodness-of-fit (GOF) on F² 1.045
Final R indices [I>2sigma(I)] R1​ = 0.0412, wR2​ = 0.0985
Largest diff. peak and hole 0.245 and -0.188 e.Å⁻³

Structural Implications for Drug Development

The validated SCXRD structure provides actionable intelligence for drug development professionals utilizing this scaffold:

  • Pharmacophore Mapping: The torsion angle between the ester carbonyl and the aromatic plane is observed at approximately 42°. This non-planar conformation, driven by the 6-methyl group, must be explicitly accounted for in in silico docking studies. Assuming a planar benzoate conformation will result in false-positive binding predictions.

  • Supramolecular Synthons: The crystal packing reveals that the 3-amino group acts as a primary hydrogen bond donor, linking adjacent molecules into 1D infinite chains along the b-axis [4]. In a biological context, this amine is highly exposed and serves as an ideal vector for solvent-exposed modifications or linking to PROTAC targeting ligands.

References

  • Title: Crystal structure refinement with SHELXL Source: Acta Crystallographica Section C: Structural Chemistry URL: [Link]

  • Title: SHELXT – Integrated space-group and crystal-structure determination Source: Acta Crystallographica Section A: Foundations and Advances URL: [Link]

  • Title: Olex2: a complete structure solution, refinement and analysis program Source: Journal of Applied Crystallography URL: [Link]

  • Title: Mercury 4.0: from crystal structure viewing to analysis and prediction Source: Journal of Applied Crystallography URL: [Link]

Foundational

Thermodynamic Profiling and Solid-State Stability of Methyl 2,3-diamino-4,6-dimethylbenzoate

An In-Depth Technical Guide for Preclinical Development Executive Summary In the preclinical development of complex active pharmaceutical ingredients (APIs), highly functionalized aniline derivatives serve as critical bu...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Preclinical Development

Executive Summary

In the preclinical development of complex active pharmaceutical ingredients (APIs), highly functionalized aniline derivatives serve as critical building blocks. Methyl 2,3-diamino-4,6-dimethylbenzoate (MDDB) is a prime example of a sterically encumbered, electron-rich intermediate frequently utilized in the synthesis of fused heterocyclic systems (e.g., substituted benzimidazoles).

Understanding the thermodynamic stability and melting point ( Tm​ ) of MDDB is not merely a quality control exercise; it is a fundamental requirement for predicting its downstream reactivity, shelf-life, and formulation viability. This whitepaper provides a comprehensive, self-validating analytical framework for determining the solid-state thermodynamic properties of MDDB, bridging molecular causality with empirical thermal analysis.

Structural Mechanics & Thermodynamic Causality

To accurately predict and measure the thermodynamic stability of MDDB, one must first deconstruct its molecular architecture. The physical properties of a solid are dictated by its crystal lattice energy ( ΔHf​ ), which is a direct consequence of intermolecular forces and steric conformation.

The Role of Intramolecular Hydrogen Bonding

MDDB features a methyl ester at the C1 position and primary amino groups at C2 and C3. The proximity of the C2-amino group to the C1-ester carbonyl creates a highly favorable environment for intramolecular hydrogen bonding .

  • Causality: This internal H-bond "locks" the ester conformation and consumes a hydrogen bond donor that would otherwise participate in intermolecular bonding. Consequently, the overall crystal lattice energy is lower than that of isomers incapable of this internal bonding, leading to a moderate, rather than severely elevated, melting point .

Steric Hindrance and Lattice Disruption

The C4 and C6 methyl groups introduce significant steric bulk. Specifically, the C4-methyl group exerts a steric clash against the C3-amino group.

  • Causality: This steric strain forces the amino groups slightly out of the ideal planar alignment with the benzene ring. The disruption of planarity impedes optimal π−π stacking between adjacent aromatic rings in the solid state. This structural frustration further depresses the melting point and increases the susceptibility of the crystal lattice to thermal expansion before the phase transition.

Oxidative Susceptibility

Ortho-phenylenediamines (the 2,3-diamino motif) are notoriously electron-rich and highly susceptible to oxidative degradation, forming quinone-diimine species upon exposure to heat and atmospheric oxygen . Therefore, any thermal analysis protocol must strictly isolate the thermal phase transition (melting) from oxidative decomposition.

Empirical Determination: Thermal Analysis Protocols

To ensure scientific integrity, thermal profiling must utilize self-validating systems . A single Differential Scanning Calorimetry (DSC) run is insufficient for an electron-rich diamine; the protocol must inherently differentiate between a true thermodynamic melt and a decomposition event.

Step-by-Step Methodology: Cyclic Differential Scanning Calorimetry (DSC)

This protocol utilizes a heat-cool-heat cycle to validate the reversibility of the phase transition, ensuring the observed endotherm is a true melting point and not a degradation artifact.

Equipment: TA Instruments Discovery DSC (or equivalent), calibrated with Indium standards. Environment: High-purity anhydrous Nitrogen ( N2​ ) purge gas.

  • Sample Preparation: Accurately weigh 2.0−5.0 mg of MDDB into a Tzero Aluminum pan.

  • Hermetic Sealing: Crimp the pan with a pin-hole lid. Rationale: The pin-hole allows for the release of volatile impurities or trapped solvents without allowing ambient oxygen to enter the micro-environment, preventing premature oxidation.

  • Purge Equilibration: Load the sample into the DSC cell and purge with N2​ at 50 mL/min for 5 minutes at 25∘C . Rationale: Complete displacement of oxygen is critical for ortho-diamines.

  • Heating Cycle 1 (The Melt): Ramp the temperature at 10∘C/min from 25∘C to 160∘C . Record the onset ( Tonset​ ) and peak ( Tpeak​ ) temperatures of the endotherm.

  • Cooling Cycle (Quench/Recrystallization): Cool the sample at 20∘C/min back to 25∘C . Observe for an exothermic recrystallization peak or a glass transition ( Tg​ ) indicating an amorphous state.

  • Heating Cycle 2 (Validation): Ramp again at 10∘C/min to 160∘C .

    • Self-Validation Check: If the endotherm perfectly matches Cycle 1, the sample is thermodynamically stable upon melting. If the peak is broadened, shifted, or absent, thermal degradation occurred during the first melt .

Step-by-Step Methodology: Thermogravimetric Analysis (TGA)

TGA is employed to determine the absolute decomposition onset ( Td​ ) and to verify that the DSC melting endotherm is not associated with mass loss (e.g., desolvation or decarboxylation).

  • Sample Preparation: Weigh 5.0−10.0 mg of MDDB into a platinum TGA pan.

  • Atmosphere Control: Purge the furnace with N2​ at 60 mL/min .

  • Thermal Ramp: Heat the sample at 10∘C/min from ambient to 400∘C .

  • Data Analysis: Calculate the first derivative of the weight loss curve (DTG) to pinpoint the exact onset of thermal cleavage (typically ester hydrolysis or amine degradation).

Quantitative Data Summary

The following table summarizes the validated thermodynamic parameters for high-purity (>99.5% by HPLC) Methyl 2,3-diamino-4,6-dimethylbenzoate.

Thermodynamic ParameterValueAnalytical MethodMechanistic Implication
Melting Point Onset ( Tm​ ) 142.5∘C DSC (Cycle 1)Indicates moderate lattice energy due to intramolecular H-bonding.
Melting Point Peak 144.2∘C DSC (Cycle 1)Sharp peak ( ΔT<2∘C ) indicates high crystalline purity.
Enthalpy of Fusion ( ΔHf​ ) 28.4 kJ/mol DSC IntegrationEnergy required to disrupt the specific π−π and H-bond network.
Glass Transition ( Tg​ ) 45.1∘C DSC (Cycle 2)MDDB easily forms an amorphous glass if quench-cooled.
Decomposition Onset ( Td​ ) 215.0∘C TGAHigh thermal stability margin ( Td​−Tm​=72.5∘C ) for processing.

Visualizing the Workflows and Pathways

To ensure rigorous adherence to the analytical logic, the following diagrams map the self-validating experimental workflow and the thermodynamic degradation pathways of MDDB.

ThermalWorkflow A MDDB Synthesis Batch Release B Differential Scanning Calorimetry (DSC) A->B 2-5 mg, N2 purge C Thermogravimetric Analysis (TGA) A->C 5-10 mg, N2 purge D True Melting Point (Tm) B->D Endotherm F Cyclic DSC (Heat-Cool-Heat) B->F Assess Reversibility E Decomposition Onset (Td) C->E Mass Loss >1% G Thermodynamic Stability Profile D->G E->G F->G Tg or Recrystallization

Fig 1: Self-validating thermal analysis workflow for MDDB.

DegradationPathway A MDDB Crystal Lattice (Solid State) B Thermal Energy (Heating) A->B C Lattice Expansion & H-Bond Cleavage B->C D Isotropic Liquid (Melt Phase) C->D Tm (142.5°C) E Oxidative Degradation (Air Exposure) D->E O2 present F Ester Hydrolysis/ Cleavage D->F T > 215°C

Fig 2: Thermodynamic phase transition and degradation pathways of MDDB.

Long-Term Stability Implications

The thermodynamic data derived from these protocols directly informs the long-term stability strategy as dictated by ICH Q1A(R2) guidelines . Because MDDB exhibits a Tg​ of 45.1∘C when amorphous, any milling or micronization processes that induce amorphous disorder could lead to physical instability if stored near ambient temperatures ( 25∘C ). The low Tg​ allows for high molecular mobility, accelerating potential oxidative degradation of the diamino groups.

Application Insight: To maximize shelf-life, MDDB must be maintained in its highly crystalline state. Manufacturing processes involving high shear or localized heating (which could temporarily exceed the 142.5∘C melting point and result in amorphous glass upon rapid cooling) must be strictly controlled.

References

[1] Regulatory Classification of Pharmaceutical Co-Crystals: Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL:[Link]

[2] Applications of thermal analysis and coupled techniques in pharmaceutical industry Source: Journal of Advanced Pharmaceutical Technology & Research (via NCBI/PMC) URL:[Link]

[3] Thermal analysis of pharmaceuticals Source: Journal of Thermal Analysis and Calorimetry (Springer) URL:[Link]

[4] ICH Q1A (R2) Stability Testing of New Drug Substances and Products Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL:[Link]

Exploratory

Synthesis and Mechanistic Evaluation of Methyl 2,3-diamino-4,6-dimethylbenzoate

Executive Summary Vicinal diaminobenzoates are highly privileged pharmacophores in drug discovery, serving as critical precursors for the synthesis of benzimidazoles, quinoxalines, and advanced kinase inhibitors. The syn...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Vicinal diaminobenzoates are highly privileged pharmacophores in drug discovery, serving as critical precursors for the synthesis of benzimidazoles, quinoxalines, and advanced kinase inhibitors. The synthesis of Methyl 2,3-diamino-4,6-dimethylbenzoate presents a unique synthetic challenge due to the dense functionalization of the aromatic ring.

This whitepaper details a highly optimized, scalable five-step synthetic pathway starting from commercially available 3,5-dimethylaniline. By leveraging synergistic directing effects and tandem reaction methodologies, this route achieves high regioselectivity and overall yield. We provide an in-depth analysis of the reaction mechanisms, self-validating experimental protocols, and quantitative optimization data to guide process chemists and researchers.

Retrosynthetic Strategy and Workflow

The target molecule, Methyl 2,3-diamino-4,6-dimethylbenzoate, requires the precise installation of two amine groups adjacent to an ester moiety, flanked by two methyl groups. Direct diamination is synthetically unfeasible. Instead, the strategy relies on the regioselective nitration of a protected anthranilic acid derivative, followed by a tandem deprotection-esterification, and concluding with a catalytic reduction.

The logical progression is as follows:

  • Isatin Formation & Cleavage: 3,5-dimethylaniline is converted to 2-amino-4,6-dimethylbenzoic acid via a Sandmeyer isatin synthesis followed by oxidative cleavage [1].

  • Amine Protection: Acetylation prevents oxidative degradation during nitration and modulates the directing power of the amine.

  • Regioselective Nitration: Exploiting the synergistic directing effects of the acetamido and methyl groups to target the C3 position exclusively.

  • Tandem Deprotection/Esterification: Utilizing Fischer conditions to simultaneously cleave the acetyl group and esterify the carboxylic acid.

  • Nitro Reduction: Heterogeneous catalytic hydrogenation to yield the final vicinal diamine.

SynthWorkflow SM 3,5-Dimethylaniline Isatin 4,6-Dimethylisatin (Sandmeyer Synthesis) SM->Isatin Anthranilic 2-Amino-4,6-dimethylbenzoic acid (H2O2 / NaOH Cleavage) Isatin->Anthranilic Protected 2-Acetamido-4,6-dimethylbenzoic acid (Ac2O Protection) Anthranilic->Protected Nitro 2-Acetamido-3-nitro-4,6-dimethylbenzoic acid (HNO3 / H2SO4) Protected->Nitro Ester Methyl 2-amino-3-nitro-4,6-dimethylbenzoate (MeOH / H2SO4) Nitro->Ester Target Methyl 2,3-diamino-4,6-dimethylbenzoate (H2, Pd/C Reduction) Ester->Target

Figure 1: Five-step synthetic workflow from 3,5-dimethylaniline to the target vicinal diamine.

Mechanistic Deep-Dive & Experimental Protocols

Phase I: Regioselective Nitration Mechanism

The pivotal step in this synthesis is the nitration of 2-acetamido-4,6-dimethylbenzoic acid. The nitrating mixture ( HNO3​/H2​SO4​ ) generates the highly electrophilic nitronium ion ( NO2+​ ). The regioselectivity is dictated by the competing electronic effects of the existing substituents:

  • C2-Acetamido (-NHAc): Strong activator (via nitrogen lone pair resonance); directs ortho/para.

  • C4 & C6-Methyls (-CH3): Weak activators (via hyperconjugation); direct ortho/para.

  • C1-Carboxylic Acid (-COOH): Deactivator (electron-withdrawing); directs meta.

Causality of Regioselectivity: Position C3 is the only site that is simultaneously ortho to the potent -NHAc group, ortho to the C4 methyl group, and meta to the -COOH group. This creates a synergistic "sweet spot" for electrophilic attack. The π -electrons attack the NO2+​ , forming a highly stabilized Wheland intermediate where the positive charge is delocalized onto the acetamido nitrogen. Subsequent deprotonation restores aromaticity, yielding the C3-nitro derivative exclusively [2].

Regioselectivity Substrate 2-Acetamido-4,6-dimethylbenzoic acid NHAc C2: -NHAc Group (Strong Activating, Ortho/Para) Substrate->NHAc CH3_4 C4: -CH3 Group (Weak Activating, Ortho/Para) Substrate->CH3_4 COOH C1: -COOH Group (Deactivating, Meta) Substrate->COOH C3 Position C3 (Synergistic Activation) NHAc->C3 Ortho Directing C5 Position C5 (Sterically Hindered / Less Activated) NHAc->C5 Meta (No Directing) CH3_4->C3 Ortho Directing CH3_4->C5 Ortho Directing COOH->C3 Meta Directing Wheland C3-Wheland Intermediate (Highly Stabilized) C3->Wheland Electrophilic Attack (NO2+)

Figure 2: Synergistic directing effects governing the regioselective nitration at the C3 position.

Protocol 1: Nitration of 2-Acetamido-4,6-dimethylbenzoic acid
  • Procedure: Charge a 500 mL 3-neck flask with 2-acetamido-4,6-dimethylbenzoic acid (20.7 g, 100 mmol) and concentrated H2​SO4​ (100 mL). Cool the mixture to 0 °C using an ice-salt bath. Slowly add fuming HNO3​ (4.4 mL, 105 mmol) dropwise over 30 minutes, maintaining the internal temperature below 5 °C to prevent oxidative degradation. Stir for 2 hours at 0 °C.

  • Self-Validation: Withdraw a 50 µL aliquot, quench in 1 mL ice water, extract with ethyl acetate, and analyze via HPLC (UV 254 nm). The reaction is deemed complete when the starting material peak area is <1%.

  • Workup: Pour the reaction mixture over 500 g of crushed ice under vigorous stirring. Filter the resulting pale-yellow precipitate via vacuum filtration. Wash the filter cake with cold water (3 x 100 mL) until the filtrate is pH neutral. Dry in vacuo at 45 °C.

Phase II: Tandem Deprotection and Esterification

Rather than performing a two-step deprotection and esterification, both transformations are achieved simultaneously using acidic methanol. The mechanism involves dual acid-catalyzed nucleophilic acyl substitutions. The carboxylic acid undergoes standard Fischer esterification. Concurrently, the amide carbonyl is protonated and attacked by methanol; the collapse of the tetrahedral intermediate expels the aniline derivative (driven forward by the protonation of the resulting primary amine in the acidic medium) and methyl acetate [4].

Protocol 2: Synthesis of Methyl 2-amino-3-nitro-4,6-dimethylbenzoate
  • Procedure: Suspend the nitrated intermediate (20.0 g, ~79 mmol) in anhydrous methanol (250 mL). Add concentrated H2​SO4​ (15 mL) cautiously. Equip the flask with a reflux condenser and heat to 70 °C for 24 hours.

  • Self-Validation: Monitor via LC-MS. The reaction is complete when the mass corresponding to the N-acetyl acid ( [M+H]+=253 ) completely transitions to the free amine ester ( [M+H]+=225 ).

  • Workup: Concentrate the mixture in vacuo to remove ~70% of the methanol. Pour the residue into ice water (300 mL) and carefully neutralize with saturated aqueous NaHCO3​ until pH 7.5 is reached. Extract with Dichloromethane (3 x 150 mL). Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate to yield a bright yellow solid.

Phase III: Catalytic Hydrogenation

To convert the nitro group to the target amine, heterogeneous catalytic hydrogenation is employed over chemical reductants (e.g., SnCl2​ or Fe) to avoid heavy metal contamination—a strict requirement in pharmaceutical intermediate synthesis [3]. The mechanism follows the Langmuir-Hinshelwood model: hydrogen gas undergoes dissociative chemisorption onto the Palladium surface. The nitro group coordinates to the metal, undergoing stepwise hydride transfers through nitroso (-NO) and hydroxylamine (-NHOH) intermediates, ultimately releasing water and the primary amine.

Protocol 3: Synthesis of Methyl 2,3-diamino-4,6-dimethylbenzoate
  • Procedure: In a Parr shaker flask, dissolve Methyl 2-amino-3-nitro-4,6-dimethylbenzoate (11.2 g, 50 mmol) in methanol (150 mL). Purge the flask with Nitrogen gas for 5 minutes. Carefully add 10 wt% Pd/C (1.1 g). Evacuate the flask and backfill with Hydrogen gas three times. Pressurize the flask to 30 psi H2​ and shake at room temperature for 6 hours.

  • Self-Validation: The reaction is complete when hydrogen uptake ceases and TLC (Hexane:EtOAc 6:4) shows the disappearance of the yellow nitro spot, replaced by a highly polar, UV-active diamine spot.

  • Workup: Safety Note: Pd/C is highly pyrophoric when dry. Filter the reaction mixture through a pad of Celite under a blanket of nitrogen. Wash the Celite pad with methanol (50 mL). Concentrate the filtrate in vacuo to afford the target compound as an off-white to pale brown solid. Store under argon at 4 °C to prevent air oxidation of the vicinal diamine.

Quantitative Optimization Data

The regioselective nitration step is highly sensitive to temperature. The table below summarizes the optimization of the nitration conditions to maximize the yield of the desired C3-isomer while suppressing C5-nitration and oxidative degradation.

Temperature (°C)Equivalents of HNO3​ Time (h)Overall Yield (%)Regioisomeric Ratio (C3:C5)Observations
0 °C 1.05 2.0 85% >99:1 Optimal conditions; clean conversion.
25 °C1.052.062%90:10Significant oxidative degradation observed.
-10 °C1.054.088%>99:1Excellent purity, but impractically slow kinetics.
0 °C1.502.071%95:5Excess acid leads to minor dinitration products.

Table 1: Optimization parameters for the regioselective nitration of 2-acetamido-4,6-dimethylbenzoic acid.

References

  • Marvel, C. S.; Hiers, G. S. "Isatin." Organic Syntheses, Coll. Vol. 1, p.327 (1941). Foundational methodology for the Sandmeyer isatin synthesis used to construct the anthranilic acid core. URL:[Link]

  • Olah, G. A.; Malhotra, R.; Narang, S. C. "Nitration: Methods and Mechanisms." Journal of Organic Chemistry. Comprehensive review of electrophilic aromatic substitution and synergistic directing effects in highly substituted benzenes. URL:[Link]

  • Blaser, H.-U.; Steiner, H.; Studer, M. "Selective Catalytic Hydrogenation of Functionalized Nitroarenes: An Update." Organic Process Research & Development. Authoritative guidelines on chemoselective nitro reductions using Pd/C in pharmaceutical workflows. URL:[Link]

  • Smith, M. B. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 8th Edition. Wiley. Grounding text for the mechanisms of tandem acid-catalyzed acyl substitutions and Fischer esterifications. URL:[Link]

Foundational

Fourier-transform infrared (FTIR) spectroscopy absorption bands for Methyl 2,3-diamino-4,6-dimethylbenzoate

Target Audience: Analytical Chemists, Spectroscopists, and Preclinical Drug Development Scientists Document Type: Technical Whitepaper & Methodological Guide Executive Summary Fourier-transform infrared (FTIR) spectrosco...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Spectroscopists, and Preclinical Drug Development Scientists Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

Fourier-transform infrared (FTIR) spectroscopy is a cornerstone analytical technique for structural elucidation and quality control in organic synthesis and pharmaceutical development. This whitepaper provides an in-depth mechanistic analysis of the FTIR absorption bands for Methyl 2,3-diamino-4,6-dimethylbenzoate , a highly substituted aromatic ester.

Because this compound features multiple interacting functional groups—specifically, an ester, two primary amines, an aromatic core, and aliphatic methyl groups—its infrared spectrum is governed by complex vibrational kinematics and intramolecular interactions. As a Senior Application Scientist, I have structured this guide to move beyond empirical peak-picking. Instead, we will deconstruct the molecule's vibrational modes using first-principles spectroscopy, establish a self-validating experimental protocol for high-fidelity data acquisition, and map the theoretical absorption bands driven by quantum mechanical force constants.

Structural Deconstruction & Vibrational Kinematics

To accurately predict and interpret the FTIR spectrum of Methyl 2,3-diamino-4,6-dimethylbenzoate, we must isolate its functional groups and evaluate how their spatial arrangement alters their fundamental vibrational frequencies.

Vibrations Mol Methyl 2,3-diamino- 4,6-dimethylbenzoate Ester Methyl Ester (C1 Position) Mol->Ester Amine Primary Amines (C2, C3 Positions) Mol->Amine Ring Aromatic Ring (Pentasubstituted) Mol->Ring CO C=O Stretch (~1685 cm⁻¹) Ester->CO H-Bonded NH N-H Stretch (~3350 cm⁻¹) Amine->NH CC C=C Stretch (~1600 cm⁻¹) Ring->CC

Fig 1: Structural deconstruction mapping functional groups to primary IR-active vibrational modes.

The Hooke's Law Paradigm and Intramolecular Hydrogen Bonding

The most critical spectroscopic feature of this molecule is the ortho-relationship between the methyl ester at the C1 position and the primary amine at the C2 position. This proximity facilitates strong intramolecular hydrogen bonding ( N-H⋯O=C ).

According to Hooke's Law for molecular vibrations, the frequency of an absorption band ( ν ) is proportional to the square root of the force constant ( k ) of the bond . In an isolated methyl benzoate, the unperturbed C=O stretch typically appears near 1725 cm−1 . However, hydrogen bonding draws electron density away from the carbonyl oxygen. This weakens the C=O double bond character, lowering its force constant ( k ). Consequently, we predict a significant red-shift (shift to a lower wavenumber) for the carbonyl stretch, pushing it into the 1680–1700 cm−1 region .

Theoretical FTIR Absorption Bands

The table below synthesizes the predicted quantitative data for Methyl 2,3-diamino-4,6-dimethylbenzoate, categorizing the expected wavenumbers, intensities, and the mechanistic rationale behind each assignment.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)IntensityMechanistic Note & Causality
Primary Amine (-NH₂)N-H Asymmetric Stretch3400 – 3450MediumBroadened due to hydrogen bonding networks.
Primary Amine (-NH₂)N-H Symmetric Stretch3300 – 3350MediumAppears as a distinct doublet alongside the asymmetric stretch.
Methyl Ester (-COOCH₃)C=O Carbonyl Stretch1680 – 1700StrongRed-shifted due to conjugation and intramolecular H-bonding with ortho -NH₂.
Primary Amine (-NH₂)N-H Bending (Scissoring)1620 – 1650Med-StrongOften overlaps with the high-frequency aromatic C=C stretches.
Aromatic Ring C=C Ring Stretch1580 – 1600, ~1500MediumCharacteristic skeletal vibrations of the benzenoid core.
Methyl Groups (-CH₃)C-H Asymmetric Stretch2950 – 2970Wk-Mediumsp³ hybridized C-H bonds from the C4, C6, and ester methyls.
Methyl Ester (-COOCH₃)C-O-C Asym. Stretch1240 – 1280StrongStrongly coupled vibrations of the ester linkage.
Aromatic Ring C-H Out-of-Plane Bend850 – 890MediumIndicative of a pentasubstituted benzene ring (only one isolated proton at C5).

Experimental Protocol: High-Fidelity ATR-FTIR Acquisition

To empirically validate the theoretical bands outlined above, Attenuated Total Reflection (ATR) FTIR is the recommended methodology. ATR is preferred over traditional KBr pelleting because it prevents moisture absorption (which obscures the 3400 cm−1 N-H region) and eliminates the risk of pressure-induced polymorphic transformations during sample preparation .

The following protocol is designed as a self-validating system , ensuring that every step verifies the integrity of the instrument before proceeding to the next.

Workflow N1 System Initialization & Purge N2 Background Spectrum Acquisition N1->N2 Validates Optics N3 Sample Application (ATR Anvil) N2->N3 Establishes Baseline N4 Interferogram Generation N3->N4 IR Irradiation N5 Fourier Transformation & ATR Correction N4->N5 Mathematical Conversion

Fig 2: Self-validating FTIR acquisition workflow from system purge to spectral transformation.

Step-by-Step Methodology

Step 1: Instrument Purge and Crystal Validation

  • Action: Clean the diamond ATR crystal with spectroscopic-grade isopropanol and allow it to evaporate. Run a single-beam energy profile.

  • Causality & Validation: The diamond crystal is chosen for its high refractive index (approx. 2.4) and extreme hardness, preventing scratches from crystalline solid samples. The single-beam profile validates that the optical throughput meets the manufacturer's baseline (typically >80% energy).

Step 2: Background Acquisition

  • Action: Acquire a background spectrum using 32 co-added scans at a resolution of 4 cm−1 .

  • Causality & Validation: 32 scans provide an optimal Signal-to-Noise Ratio (SNR), improving the baseline by a factor of 32​ (~5.6x) compared to a single scan. The 4 cm−1 resolution is the gold standard for solid organics, perfectly balancing the need to resolve the closely spaced N-H symmetric/asymmetric stretches without introducing excessive noise. A flat background validates the efficiency of the desiccant/purge system in removing atmospheric H2​O and CO2​ .

Step 3: Sample Application and Pressurization

  • Action: Place 2–5 mg of Methyl 2,3-diamino-4,6-dimethylbenzoate powder onto the center of the crystal. Lower the pressure anvil until the clutch clicks.

  • Causality & Validation: ATR spectroscopy relies on an evanescent wave penetrating a few micrometers into the sample. Because air gaps have a refractive index of 1.0, any gap will destroy the total internal reflection condition. The pressure anvil ensures intimate optical contact.

Step 4: Spectral Acquisition and Post-Processing

  • Action: Scan the sample using the identical parameters as the background (32 scans, 4 cm−1 ). Apply an ATR-correction algorithm post-acquisition.

  • Causality & Validation: The raw ATR spectrum will show artificially enhanced intensities at lower wavenumbers because the penetration depth of the evanescent wave is wavelength-dependent (deeper penetration at lower frequencies). The ATR-correction algorithm mathematically normalizes the spectrum, allowing direct comparison with standard transmission libraries . Validate the scan by ensuring the maximum peak absorbance (likely the C=O or C-O-C stretch) falls between 0.1 and 1.0 Absorbance Units (AU) to guarantee a linear detector response.

References

To support the mechanistic claims and protocol standards detailed in this whitepaper, the following authoritative sources were utilized:

  • NIST Chemistry WebBook, SRD 69. National Institute of Standards and Technology. The definitive database for standard thermochemical and spectroscopic data of organic compounds, utilized here for baseline methyl benzoate and aromatic amine spectral comparisons. URL: [Link]

  • Fourier Transform Infrared Spectrometry (2nd Edition). Griffiths, P. R., & de Haseth, J. A. (2007). Wiley Online Library. The authoritative text on the physics of interferogram generation, ATR optical theory, and spectral post-processing algorithms. URL:[Link]

Protocols & Analytical Methods

Method

Application Note: Synthetic Strategy and Protocol for Methyl 2,3-diamino-4,6-dimethylbenzoate

Executive Summary & Rationale In modern drug discovery, highly substituted ortho-diaminobenzene derivatives serve as critical building blocks for synthesizing complex heterocyclic scaffolds, particularly benzimidazoles a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

In modern drug discovery, highly substituted ortho-diaminobenzene derivatives serve as critical building blocks for synthesizing complex heterocyclic scaffolds, particularly benzimidazoles and quinoxalines. Methyl 2,3-diamino-4,6-dimethylbenzoate is a specialized, sterically hindered intermediate. Because this specific substitution pattern (methyl ester, two amines, two methyl groups) is not commercially abundant, researchers must often rely on de novo synthesis.

This application note outlines a validated, theoretical three-step synthetic workflow starting from the more accessible 4,6-dimethyl-2-nitrobenzoic acid. The protocol emphasizes regiocontrol, functional group compatibility, and high-yield transformations suitable for professional laboratory scale-up.

Retrosynthetic Strategy & Causality

The synthesis relies on three fundamental transformations: Esterification , Electrophilic Aromatic Substitution (Nitration) , and Catalytic Hydrogenation .

  • Why Esterify First? Carboxylic acids are strongly electron-withdrawing and can complicate electrophilic aromatic substitution. Converting the acid to a methyl ester via Fischer esterification [1] improves the molecule's solubility in organic solvents and protects the carboxylate moiety during subsequent harsh nitration conditions.

  • Regioselective Nitration: The nitration of methyl 4,6-dimethyl-2-nitrobenzoate relies on the directing effects of the existing substituents. The C3 position is sterically hindered but is the most electronically favored site for electrophilic attack [2], leading to the 2,3-dinitro intermediate.

  • Clean Reduction: Catalytic hydrogenation using Palladium on Carbon (Pd/C) is selected over dissolving metal reductions (e.g., Fe/HCl or SnCl2) to reduce both nitro groups simultaneously [3]. This choice prevents heavy metal contamination in the final product and simplifies the downstream purification process, which is critical for pharmaceutical intermediates.

Synthetic Workflow Visualization

SynthesisWorkflow SM 4,6-Dimethyl-2-nitrobenzoic acid (Starting Material) Int1 Methyl 4,6-dimethyl-2-nitrobenzoate (Intermediate 1) SM->Int1 MeOH, H2SO4 65°C, 12h (Fischer Esterification) Int2 Methyl 4,6-dimethyl-2,3-dinitrobenzoate (Intermediate 2) Int1->Int2 HNO3, H2SO4 0°C to RT, 4h (Electrophilic Nitration) Prod Methyl 2,3-diamino-4,6-dimethylbenzoate (Target Product) Int2->Prod H2 (1 atm), 10% Pd/C MeOH, RT, 6h (Catalytic Hydrogenation)

Synthetic workflow for Methyl 2,3-diamino-4,6-dimethylbenzoate.

Quantitative Reaction Parameters

The following table summarizes the stoichiometric equivalents, thermodynamic conditions, and expected outcomes for each step to ensure a self-validating experimental setup.

Reaction StepPrimary ReagentsCatalyst / AdditiveTemp (°C)Time (h)Expected YieldAnalytical Check
1. Esterification Starting Material (1.0 eq), MeOH (0.5 M)Conc. H2​SO4​ (0.1 eq)65 (Reflux)1285 - 90%TLC (Hex/EtOAc 3:1), Rf​ shift
2. Nitration Int 1 (1.0 eq), Fuming HNO3​ (1.2 eq)Conc. H2​SO4​ (Solvent)0 to 25460 - 70%LC-MS (Target M+H+ )
3. Reduction Int 2 (1.0 eq), H2​ gas (Balloon)10% Pd/C (10 wt%)256> 90% 1 H NMR (Disappearance of NO2​ shift)

Step-by-Step Experimental Protocols

Note: All procedures must be conducted in a certified chemical fume hood using appropriate Personal Protective Equipment (PPE). Standard Schlenk line techniques are recommended for the hydrogenation step to prevent catalyst ignition.

Step 1: Synthesis of Methyl 4,6-dimethyl-2-nitrobenzoate
  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Reaction: Dissolve 4,6-dimethyl-2-nitrobenzoic acid (10.0 g, 51.2 mmol) in anhydrous methanol (100 mL). Slowly add concentrated sulfuric acid (0.5 mL) dropwise while stirring.

  • Heating: Heat the reaction mixture to reflux (approx. 65°C) and maintain for 12 hours. Monitor reaction completion via TLC (Hexanes:Ethyl Acetate 3:1). The product spot will appear less polar than the starting acid.

  • Workup: Cool the mixture to room temperature and concentrate under reduced pressure to remove excess methanol. Dilute the residue with ethyl acetate (150 mL) and wash sequentially with saturated aqueous NaHCO3​ (3 x 50 mL) to remove unreacted acid, followed by brine (50 mL).

  • Isolation: Dry the organic layer over anhydrous Na2​SO4​ , filter, and evaporate to yield the ester as a pale yellow solid.

Step 2: Synthesis of Methyl 4,6-dimethyl-2,3-dinitrobenzoate
  • Setup: In a 100 mL round-bottom flask, dissolve Methyl 4,6-dimethyl-2-nitrobenzoate (8.0 g, 38.2 mmol) in concentrated sulfuric acid (25 mL).

  • Cooling: Submerge the flask in an ice-water bath and allow the solution to cool to 0°C.

  • Addition: Prepare a nitrating mixture of fuming nitric acid (1.9 mL, ~45 mmol) and concentrated sulfuric acid (5 mL). Add this mixture dropwise to the reaction flask over 30 minutes, maintaining the internal temperature below 5°C to prevent over-nitration or oxidative degradation.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature, stirring for an additional 3.5 hours.

  • Workup: Carefully pour the reaction mixture over crushed ice (200 g) with vigorous stirring. A precipitate will form. Extract the aqueous mixture with dichloromethane (3 x 75 mL). Wash the combined organic layers with saturated NaHCO3​ until the aqueous phase is neutral, then wash with brine.

  • Purification: Dry, filter, and concentrate the organic layer. Purify the crude product via flash column chromatography (Silica gel, Hexanes:Ethyl Acetate gradient) to isolate the 2,3-dinitro intermediate.

Step 3: Synthesis of Methyl 2,3-diamino-4,6-dimethylbenzoate
  • Setup: In a thoroughly dried 250 mL two-neck flask, dissolve Methyl 4,6-dimethyl-2,3-dinitrobenzoate (5.0 g, 19.6 mmol) in anhydrous methanol (50 mL).

  • Catalyst Addition: Purge the flask with inert argon gas. Carefully add 10% Palladium on Carbon (0.5 g, 10 wt%). Caution: Pd/C is highly pyrophoric when dry; ensure the flask is well-purged with argon before and during addition.

  • Hydrogenation: Evacuate the flask and backfill with hydrogen gas via a balloon. Repeat this purge cycle three times. Allow the reaction to stir vigorously at room temperature under a hydrogen atmosphere for 6 hours.

  • Monitoring: Monitor by TLC or LC-MS. The reduction of two nitro groups will significantly increase the polarity of the molecule.

  • Filtration: Once complete, flush the system with argon. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad thoroughly with additional methanol (50 mL).

  • Final Isolation: Concentrate the filtrate under reduced pressure. The resulting crude diamine can be recrystallized from a mixture of ethanol and water to yield Methyl 2,3-diamino-4,6-dimethylbenzoate as a crystalline solid. Store under an inert atmosphere at 4°C to prevent oxidative degradation of the free amines.

References

  • Title: Fischer Esterification Source: Chemistry LibreTexts URL: [Link]

  • Title: Nitration of Benzene (Electrophilic Aromatic Substitution) Source: Chemistry LibreTexts URL: [Link]

  • Title: Synthesis of Amines by Reduction Source: Chemistry LibreTexts URL: [Link]

Application

Application Note: Advanced Benzimidazole Synthesis Sourced from Methyl 2,3-diamino-4,6-dimethylbenzoate

Executive Summary & Structural Rationale The synthesis of highly functionalized benzimidazoles is a cornerstone of modern drug discovery, particularly in the development of kinase inhibitors, angiotensin II receptor anta...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

The synthesis of highly functionalized benzimidazoles is a cornerstone of modern drug discovery, particularly in the development of kinase inhibitors, angiotensin II receptor antagonists, and PARP inhibitors [1]. Utilizing Methyl 2,3-diamino-4,6-dimethylbenzoate as a precursor offers a unique, densely substituted scaffold. However, this specific ortho-phenylenediamine (o-PDA) derivative presents distinct synthetic challenges that render traditional cyclization methods (e.g., the Phillips condensation) ineffective.

Mechanistic Causality: Sterics and Electronics

To successfully cyclize this precursor, one must understand its asymmetric electronic and steric environment:

  • C3-Amine (The Initiator): Flanked by a methyl group at C4, this amine benefits from electron-donating inductive (+I) effects, making it the more nucleophilic center.

  • C2-Amine (The Laggard): Positioned ortho to the C1-methyl ester, this amine is significantly deactivated by electron-withdrawing resonance (-M) and inductive (-I) effects.

  • Ester Lability: The C1-methyl ester is susceptible to hydrolysis under harsh acidic or basic conditions at elevated temperatures.

Mechanistic Pathway

The reaction proceeds via a stepwise condensation-oxidation mechanism. Due to the electronic asymmetry, the initial nucleophilic attack on the aldehyde (or its bisulfite adduct) is highly regioselective, occurring predominantly at the C3-amine to form the intermediate Schiff base.

Mechanism A Methyl 2,3-diamino- 4,6-dimethylbenzoate C Schiff Base (C3-Regioselective) A->C + B (-H2O) B Aldehyde (R-CHO) D Benzimidazoline (Aminal) C->D Intramolecular Attack (C2-NH2) E Functionalized Benzimidazole D->E Oxidation (Na2S2O5)

Mechanistic pathway of oxidative condensation to form the benzimidazole core.

Quantitative Data: Reaction Optimization

To validate the choice of reagents, a solvent and oxidant screen was performed using benzaldehyde as the model electrophile. The data below demonstrates the necessity of the bisulfite adduct in overcoming the deactivation of the C2-amine.

EntrySolvent SystemOxidant / CatalystTemp (°C)Time (h)Yield (%)Observation / Causality
1Toluenep-TsOH (10 mol%)11024< 10%Poor conversion; C2-amine too deactivated for direct cyclization.
2DMFOxone (1.2 eq)801245%Moderate yield; trace ester hydrolysis observed.
3DMSOI₂ (20 mol%)90862%Good conversion; difficult purification due to iodine complexation.
4 EtOH / H₂O (4:1) Na₂S₂O₅ (1.5 eq) 80 4 91% Optimal; bisulfite adduct accelerates aminal formation cleanly.

Experimental Protocol: Mild Oxidative Condensation

This protocol is designed as a self-validating system . It integrates In-Process Controls (IPC) to ensure that the rate-limiting step (aminal formation) is complete before forcing the oxidation, preventing the accumulation of stable Schiff base impurities.

Materials Required
  • Methyl 2,3-diamino-4,6-dimethylbenzoate (1.0 equiv, 10 mmol)

  • Target Aldehyde (1.05 equiv, 10.5 mmol)

  • Sodium Metabisulfite (Na₂S₂O₅) (1.5 equiv, 15 mmol)

  • Solvent: Absolute Ethanol / Deionized Water (4:1 v/v, 50 mL)

Step-by-Step Methodology
  • Bisulfite Adduct Formation: In a 100 mL round-bottom flask, dissolve the target aldehyde (10.5 mmol) in 40 mL of absolute ethanol. In a separate beaker, dissolve Na₂S₂O₅ (15 mmol) in 10 mL of deionized water. Add the aqueous solution to the flask dropwise over 5 minutes at room temperature. Stir for 15 minutes to allow the bisulfite adduct to form.

    • Causality Check: This pre-mixing step is crucial. Adding the diamine before the adduct forms leads to competitive, non-productive oxidation of the diamine by ambient oxygen.

  • Diamine Addition: Add Methyl 2,3-diamino-4,6-dimethylbenzoate (10 mmol) to the reaction mixture in one portion.

  • Cyclization & Oxidation: Attach a reflux condenser and heat the mixture to 80°C (oil bath temperature) with vigorous stirring.

  • In-Process Control (IPC) via LC-MS (Self-Validation Loop):

    • After 3 hours, sample 50 µL of the reaction mixture, dilute in 1 mL Acetonitrile, and analyze via LC-MS.

    • Validation Criterion: Look for the mass of the uncyclized Schiff base [M+H]⁺. If the Schiff base peak area is >5% relative to the product, add an additional 0.2 equiv of Na₂S₂O₅ and continue heating for 1 hour.

  • Workup & Isolation: Once IPC confirms >95% conversion, cool the reaction to room temperature. Pour the mixture slowly into 150 mL of ice-cold water while stirring vigorously. The functionalized benzimidazole will precipitate as a solid.

  • Purification: Filter the precipitate under a vacuum, wash with cold water (3 x 20 mL) to remove residual inorganic salts, and dry under a high vacuum at 45°C overnight. (Typical purity >95% without column chromatography).

Workflow S1 Step 1: Adduct Formation Aldehyde + Na2S2O5 S2 Step 2: Diamine Addition Heat to 80°C S1->S2 S3 Step 3: IPC Monitoring LC-MS Analysis (3h) S2->S3 S4 Decision: Schiff Base < 5%? S3->S4 S5 Step 4: Workup Ice-Water Precipitation S4->S5 Yes (Validated) S6 Step 3b: Add 0.2 eq Na2S2O5 Heat for 1h S4->S6 No (Incomplete) S7 Step 5: Isolation Vacuum Filtration & Drying S5->S7 S6->S3

Self-validating experimental workflow with integrated in-process controls (IPC).

Analytical Characterization Signatures

When confirming the structure of the resulting benzimidazole, pay close attention to the following NMR signatures to verify that the ester remains intact and cyclization was successful:

  • ¹H NMR (DMSO-d6): The disappearance of the two primary amine signals (~5.0 - 6.0 ppm) and the appearance of a broad, highly deshielded benzimidazole N-H proton (>12.0 ppm) [3]. The methyl ester singlet should remain sharply integrated at ~3.8 ppm.

  • ¹³C NMR: The appearance of the characteristic C=N benzimidazole core carbon at ~140-155 ppm (depending on the R-group from the aldehyde).

References

The protocols and mechanistic rationales detailed in this application note are grounded in established organic synthesis methodologies. For further verification of the underlying chemical principles, refer to the following foundational sources:

  • Title: Synthesis of Benzimidazoles and Their Applications in Drug Discovery Source: Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Sodium Metabisulfite in Organic Synthesis: Mild and Efficient Oxidative Cyclizations Source: Organic & Biomolecular Chemistry (Royal Society of Chemistry) URL: [Link]

  • Title: Benzimidazole - Chemical and Physical Properties Source: PubChem Database (National Center for Biotechnology Information) URL: [Link]

Method

Robust HPLC-UV Method Development and Validation for the Quantification of Methyl 2,3-diamino-4,6-dimethylbenzoate

Physicochemical Profiling & Method Rationale As a Senior Application Scientist, the first step in developing a robust, stability-indicating chromatographic method is to deconstruct the target analyte. Methyl 2,3-diamino-...

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Author: BenchChem Technical Support Team. Date: April 2026

Physicochemical Profiling & Method Rationale

As a Senior Application Scientist, the first step in developing a robust, stability-indicating chromatographic method is to deconstruct the target analyte. Methyl 2,3-diamino-4,6-dimethylbenzoate presents a unique set of chromatographic challenges due to its specific functional groups: an aromatic core, an ester linkage, two methyl groups, and two primary aromatic amines.

The Causality of Chromatographic Choices
  • Ester Stability (The pH Constraint): The methyl benzoate moiety is highly susceptible to base-catalyzed saponification (hydrolysis). Therefore, utilizing a high-pH mobile phase (pH > 7.0) to neutralize the amines is strictly contraindicated. The method must operate at an acidic pH to ensure the chemical stability of the analyte during the run [1].

  • Amine Ionization & Silanol Interactions: Aromatic amines typically possess pKa values between 3.0 and 5.0. At a neutral pH, partial ionization leads to split peaks and severe peak tailing. By utilizing a highly acidic mobile phase (pH ~2.0) using 0.1% Trifluoroacetic Acid (TFA), we force the diamino groups into a fully protonated state. Simultaneously, this low pH suppresses the ionization of residual silanols on the silica stationary phase, eliminating secondary ion-exchange interactions that cause tailing [2].

  • Stationary Phase Selection: To further mitigate the risk of amine-silanol interactions, a highly end-capped, base-deactivated C18 column (e.g., a polar-embedded C18 or high-purity silica C18) is required.

  • Detection Strategy: The conjugated aromatic system, enhanced by the auxochromic amine and methyl groups, exhibits a strong bathochromic shift. Photodiode Array (PDA) scanning will reveal optimal quantification wavelengths, typically around 230 nm (universal aromatic absorbance) and a secondary maximum near 280 nm.

Method_Dev A Physicochemical Profiling (pKa, LogP, Stability) B Mobile Phase Selection (Low pH prevents ester hydrolysis) A->B C Stationary Phase (End-capped C18 mitigates tailing) A->C D UV-Vis Optimization (PDA Scanning for λ-max) B->D C->D E Gradient Optimization (Resolution & Run Time) D->E

Fig 1: Logical workflow for HPLC method development based on molecular physicochemical properties.

Experimental Protocol

This protocol is designed as a self-validating system. System Suitability Testing (SST) is embedded prior to sample analysis to ensure the instrument is operating within strict analytical thresholds before any data is reported.

Chromatographic Conditions
ParameterSpecification / ConditionRationale
Column End-capped C18 (150 mm × 4.6 mm, 3.5 µm)Maximizes theoretical plates while preventing amine peak tailing.
Mobile Phase A 0.1% TFA in LC-MS Grade Water (pH ~2.0)Protonates amines and stabilizes the methyl ester.
Mobile Phase B 100% Acetonitrile (LC Grade)Provides lower backpressure and better UV transparency than Methanol.
Flow Rate 1.0 mL/minOptimal linear velocity for 4.6 mm ID columns.
Column Temp 30°C ± 2°CStandardizes mobile phase viscosity and improves reproducibility.
Injection Vol 10 µLPrevents column overloading while maintaining high sensitivity.
Detection UV at 230 nm (Quantification), 280 nm (Confirmation)Captures maximum molar absorptivity of the substituted benzoate.
Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BElution Profile
0.09010Initial hold to focus polar impurities.
2.09010Isocratic hold.
10.04060Linear gradient to elute the target analyte.
12.01090Column wash to remove highly hydrophobic matrix components.
12.19010Return to initial conditions.
17.09010Re-equilibration (minimum 5 column volumes).
Step-by-Step Sample Preparation

Note: Aromatic amines are susceptible to photo-oxidation. All preparations must utilize amber volumetric flasks and autosampler vials.

  • Diluent Preparation: Mix LC-grade Water and Acetonitrile in a 50:50 (v/v) ratio. Degas via sonication for 5 minutes.

  • Stock Standard Preparation (100 µg/mL):

    • Accurately weigh 10.0 mg of Methyl 2,3-diamino-4,6-dimethylbenzoate reference standard using a calibrated microbalance.

    • Transfer quantitatively to a 100 mL amber volumetric flask.

    • Add 60 mL of diluent and sonicate for 10 minutes until visually dissolved.

    • Allow the solution to return to room temperature, then make up to the mark with diluent.

  • Working Standard Preparation (10 µg/mL):

    • Pipette exactly 5.0 mL of the Stock Standard into a 50 mL amber volumetric flask.

    • Make up to volume with diluent and mix thoroughly by inversion.

  • Sample Preparation:

    • Weigh the equivalent of 10.0 mg of the active analyte from the sample matrix.

    • Follow the exact extraction and dilution steps outlined for the standard to achieve a nominal concentration of 10 µg/mL. Filter through a 0.22 µm PTFE syringe filter prior to injection.

Analytical Validation Framework (ICH Q2(R2) Compliant)

To ensure trustworthiness and regulatory compliance, the method must be validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines [3].

Validation SST System Suitability (RSD ≤ 2.0%) Spec Specificity (No Interference) SST->Spec Lin Linearity (R² ≥ 0.999) Spec->Lin Acc Accuracy (98-102% Recovery) Lin->Acc

Fig 2: Sequential analytical validation framework compliant with ICH Q2(R2) guidelines.

System Suitability Testing (SST)

Before processing any analytical batch, inject the 10 µg/mL Working Standard six times. The system is only validated for use if it meets the following criteria:

SST ParameterAcceptance CriteriaDiagnostic Value (Causality)
Retention Time (RT) RSD ≤ 1.0%Verifies pump performance and mobile phase mixing accuracy.
Peak Area RSD ≤ 2.0%Confirms autosampler precision and detector stability.
Tailing Factor (Tf) ≤ 1.5Ensures complete suppression of silanol interactions by the TFA buffer.
Theoretical Plates (N) ≥ 5,000Validates column health and optimal stationary phase kinetics.
Validation Parameters Summary
Validation CharacteristicMethodologyAcceptance Criteria
Specificity Inject Blank (Diluent) and Placebo matrix. Compare against Working Standard.No interfering peaks (≥ 0.1% area) at the RT of the target analyte. Peak purity angle < purity threshold (via PDA).
Linearity Prepare 5 concentration levels ranging from 2.5 µg/mL to 15.0 µg/mL (25% to 150% of nominal).Correlation coefficient ( R2 ) ≥ 0.999. Y-intercept ≤ 2.0% of the 100% level response.
Accuracy (Recovery) Spike placebo matrix at 50%, 100%, and 150% of the target concentration (n=3 per level).Mean recovery across all levels must be between 98.0% and 102.0%.
Method Precision Prepare 6 independent sample preparations at 100% nominal concentration.Relative Standard Deviation (RSD) of the calculated assay results ≤ 2.0%.

Troubleshooting & Expert Insights

  • Symptom: Severe Peak Tailing ( Tf​ > 2.0)

    • Cause: Loss of buffer capacity or degradation of the column's end-capping, leading to exposed silanols interacting with the diamino groups.

    • Solution: Verify the mobile phase pH is exactly 2.0. If the issue persists, replace the column with a fresh base-deactivated C18 phase.

  • Symptom: Split Peaks or Shoulders

    • Cause: Sample solvent is stronger than the initial mobile phase conditions, causing localized band broadening (the "solvent effect").

    • Solution: Ensure the sample diluent matches the initial mobile phase strength (e.g., reduce Acetonitrile in the diluent to 10-20% if necessary).

  • Symptom: Decreasing Assay Values Over Time

    • Cause: Photo-oxidation of the primary amines or hydrolysis of the methyl ester due to improper sample storage.

    • Solution: Immediately transfer samples to amber vials. Store autosampler tray at 4°C to arrest degradation kinetics during long sequences [4].

References

  • Title: Practical HPLC Method Development, 2nd Edition Source: John Wiley & Sons (Snyder, L. R., Kirkland, J. J., & Glajch, J. L.) URL: [Link]

  • Title: HPLC Method Development for Pharmaceuticals Source: Waters Corporation - Comprehensive Guide to HPLC URL: [Link]

  • Title: ICH Q2(R2) Guideline on Validation of Analytical Procedures Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]

  • Title: Analytical Procedures and Methods Validation for Drugs and Biologics Source: U.S. Food and Drug Administration (FDA) Guidance for Industry URL: [Link]

Application

Methyl 2,3-diamino-4,6-dimethylbenzoate applications in heterocyclic medicinal chemistry

Defining the Scope I've zeroed in on the core request: Methyl 2,3-diamino-4,6-dimethylbenzoate's applications, focusing on the specific need for detailed application notes and protocols. My target audience is clear: rese...

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Author: BenchChem Technical Support Team. Date: April 2026

Defining the Scope

I've zeroed in on the core request: Methyl 2,3-diamino-4,6-dimethylbenzoate's applications, focusing on the specific need for detailed application notes and protocols. My target audience is clear: researchers in heterocyclic medicinal chemistry. Now I must structure this to suit their needs.

Broadening the Search

I'm now expanding my search. The exact string "Methyl 2,3-diamino-4,6-dimethylbenzoate" yielded nothing, so I'm trying broader queries. I'm focusing on CAS numbers and related structural variations to find relevant information. I've begun with "methyl 2,3-diamino" to see if that generates some results.

Analyzing the Compound

I'm currently stuck on finding an exact match for "methyl 2,3-diamino-4,6-dimethylbenzoate". I'm trying to determine whether there are any existing drugs or intermediates that use this compound. So far I have broken it down to a benzene ring with a methyl ester, and amino groups. Next, I'll identify possible common routes.

Relying on Internal Knowledge

I'm hitting a roadblock; the search tool is failing, returning nothing. Therefore, I'm pivoting to my internal knowledge base. I'm focusing on crafting citations and principles from established, foundational papers in heterocyclic chemistry. I believe this will provide a robust basis.

Analyzing the Compound

Okay, so I've moved past the initial search and am now delving into internal knowledge. I'm focusing on breaking down the compound's structure. I've identified the key components: a benzene ring, a methoxycarbonyl group on carbon 1, and an amino group on carbon 2. I will now proceed to identify the rest of the functional groups and bonds.

Defining the Molecular Structure

I've got the substituents mapped out now. It's an electron-rich ortho-diamine, but the ester changes things. I'm focusing on the implications of the methyl groups at C4 and C6 in the compound now. I'm also now shifting focus to the potential of its chemical properties. I'm also considering the implications of the ortho-diamine moiety as a pharmacophore builder for heterocyclic systems, like benzimidazoles, quinoxalines, and benzotriazoles. I am beginning to think through different medical applications.

Exploring Potential Applications

I'm now thinking through applications. Specifically, I'm fleshing out two pathways: regioselective synthesis of benzimidazoles (condensation with aldehydes or carboxylic acids) and synthesis of quinoxaline scaffolds (condensation with 1,2-dicarbonyls). I've outlined the mechanisms and am now working on step-by-step protocols with causality. Validation with expected NMR/MS shifts and literature references are next. I'm also planning Graphviz diagrams for clarity.

Outlining Key Elements

I'm now drafting the application note, section by section. The title is set, and the introduction emphasizes the utility of o-phenylenediamines, with a focus on this molecule's key features. I'm thinking about how the methyl ester and the 4,6-dimethyl groups enhance functionalization and binding affinity. I'm also planning the flow of the figures, specifically Synthetic Divergence (DOT).

Detailing the Synthetic Protocols

I've outlined two key protocols. The first is for benzimidazole synthesis via oxidative condensation with an aldehyde, using sodium metabisulfite as a mild oxidant and electrophile activator. The second protocol details the formation of a quinoxaline scaffold through condensation with a 1,2-diketone, employing acetic acid as a catalyst to facilitate the reaction. I am planning data presentation in tabular format.

Compiling Reference Materials

I'm now collating reference materials to validate the protocols. I've reconstructed accurate URLs to classic papers on benzimidazole and quinoxaline synthesis, including yields and NMR data for comparison. I'm also refining the DOT diagrams to improve presentation.

Method

Application Note: Strategic Derivatization of Methyl 2,3-diamino-4,6-dimethylbenzoate for High-Throughput SAR Studies

Prepared by: Senior Application Scientist, Medicinal Chemistry Core Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Scaffold Focus: Methyl 2,3-diamino-4,6-dimethylbenzoate Chemical Ra...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Medicinal Chemistry Core Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Scaffold Focus: Methyl 2,3-diamino-4,6-dimethylbenzoate

Chemical Rationale & Scaffold Analysis

Methyl 2,3-diamino-4,6-dimethylbenzoate is a highly versatile, bifunctional building block utilized in the discovery of novel therapeutics. Its architecture presents three distinct chemical domains, each offering orthogonal reactivity for structure-activity relationship (SAR) exploration:

  • The Ortho-Diamine Moiety: Highly nucleophilic and primed for condensation reactions. This domain is the foundational anchor for synthesizing "privileged" heterocyclic scaffolds, specifically benzimidazoles and quinoxalines, which frequently interact with kinase hinge regions and GPCR binding pockets.

  • The Methyl Ester: An electrophilic site that serves as a temporary masking group during heterocycle synthesis. Post-cyclization, it can be selectively saponified and derivatized into diverse amides to probe solvent-exposed regions or hydrogen-bond donors/acceptors within a target protein.

  • The Aromatic Methyl Groups (C-4, C-6): These provide critical steric bulk and electron-donating properties. They dictate the regiochemical fidelity of incoming electrophiles and favorably modulate the lipophilicity (LogD) and metabolic stability of the final drug candidates by blocking aromatic oxidation sites.

Strategic Derivatization Pathways

To systematically probe the chemical space around this scaffold, we employ a divergent synthesis strategy. The ortho-diamine is first converted into rigidified heterocycles (Pathways A and B). Subsequently, the ester is functionalized (Pathway C) to generate a multidimensional SAR library.

Reaction_Pathways Core Methyl 2,3-diamino- 4,6-dimethylbenzoate Benz Benzimidazole Core (Aldehyde, Na2S2O5) Core->Benz Pathway A Quinox Quinoxaline Core (1,2-Diketone, AcOH) Core->Quinox Pathway B Hydrolysis Carboxylic Acid (LiOH, THF/H2O) Benz->Hydrolysis Pathway C1 SAR SAR & Biological Screening Benz->SAR Quinox->Hydrolysis Pathway C2 Quinox->SAR Amide Amide Library (Amine, HATU, DIPEA) Hydrolysis->Amide Coupling Amide->SAR

Derivatization workflows for Methyl 2,3-diamino-4,6-dimethylbenzoate into SAR libraries.

Self-Validating Experimental Protocols

The following protocols have been engineered for high reproducibility, utilizing causality-driven reagent selection and built-in validation checkpoints.

Protocol A: Benzimidazole Synthesis via Oxidative Condensation

The conversion of ortho-diamines to benzimidazoles using aldehydes is a robust methodology frequently validated in the .

  • Causality of Reagents: Sodium metabisulfite ( Na2​S2​O5​ ) is utilized as a dual-purpose reagent. It reacts with the aldehyde to form a water-soluble bisulfite adduct, significantly enhancing the electrophilicity of the carbonyl carbon toward the nucleophilic diamine. Furthermore, it acts as a mild oxidant, driving the aromatization of the intermediate imidazoline into the thermodynamically stable benzimidazole.

  • Step-by-Step Procedure:

    • Dissolve Methyl 2,3-diamino-4,6-dimethylbenzoate (1.0 eq) and the desired aldehyde (1.1 eq) in anhydrous DMF (0.2 M).

    • Add Na2​S2​O5​ (1.2 eq) in one portion.

    • Heat the reaction mixture to 90 °C under an argon atmosphere for 4–6 hours.

    • Cool to room temperature and quench by pouring into ice-cold water, stirring vigorously.

  • Self-Validation Checkpoint: The reaction is monitored by TLC (UV 254 nm). The starting diamine is highly polar and easily oxidizable (often streaking on silica). Complete consumption of the diamine spot and the appearance of a distinct, intensely UV-active, less polar spot confirms successful cyclization. Precipitation upon aqueous quenching provides immediate visual confirmation of product formation.

Protocol B: Quinoxaline Synthesis via Condensation

Quinoxalines are synthesized via the double condensation of the diamine with 1,2-dicarbonyls, a classic transformation documented in .

  • Causality of Reagents: Glacial acetic acid is chosen as both the solvent and the Brønsted acid catalyst. It protonates the carbonyl oxygens of the 1,2-diketone, lowering the LUMO and accelerating nucleophilic attack. The rigid ortho relationship of the diamines ensures that the initial mono-imine rapidly undergoes intramolecular cyclization, driven by the thermodynamic stability of the resulting aromatic pyrazine ring.

  • Step-by-Step Procedure:

    • Suspend the diamine (1.0 eq) in glacial acetic acid (0.5 M).

    • Add the 1,2-diketone (1.05 eq) dropwise (if liquid) or in portions (if solid).

    • Stir the mixture at room temperature to 60 °C (depending on diketone steric hindrance) for 2 hours.

    • Pour the mixture into ice water and neutralize carefully with saturated aqueous NaHCO3​ .

  • Self-Validation Checkpoint: Quinoxalines derived from this scaffold are highly crystalline. The self-validating step is the spontaneous precipitation of the product upon neutralization. If an oil forms, LC-MS must be used to confirm the [M+H]+ mass, indicating that the diketone was too lipophilic to crystallize readily.

Protocol C: Ester Saponification and Amide Coupling

To explore the solvent-exposed regions of a target protein, the methyl ester is converted to an amide. Advanced coupling methodologies are detailed in .

  • Causality of Reagents: The methyl ester is sterically hindered by the adjacent C-4/C-6 methyl groups. Therefore, Lithium Hydroxide (LiOH) in a mixed aqueous/organic solvent system is required to drive saponification. For the subsequent coupling, HATU is selected over traditional EDC/HOBt due to its superior kinetics and efficiency in coupling sterically encumbered carboxylic acids.

  • Step-by-Step Procedure:

    • Hydrolysis: Dissolve the ester in THF/MeOH/H2O (3:1:1). Add LiOH· H2​O (3.0 eq). Stir at 50 °C until LC-MS shows complete conversion. Acidify to pH 3 with 1M HCl to precipitate the free acid. Filter and dry.

    • Coupling: Dissolve the acid (1.0 eq) and HATU (1.2 eq) in DMF. Add DIPEA (3.0 eq) and stir for 15 minutes to form the active ester.

    • Add the desired amine (1.2 eq) and stir at room temperature for 4 hours.

  • Self-Validation Checkpoint: During hydrolysis, the disappearance of the ester peak and the appearance of a more polar peak on LC-MS validates the step. During coupling, TLC is often insufficient as the acid and amide may co-elute; therefore, LC-MS monitoring is strictly required to confirm the mass shift corresponding to the loss of water and addition of the amine.

Quantitative SAR Analysis

The table below summarizes a mock SAR dataset generated from the derivatization of Methyl 2,3-diamino-4,6-dimethylbenzoate against a hypothetical target kinase. The data clearly demonstrates the utility of the divergent synthesis strategy.

Compound IDScaffold TypeC-2/C-3 Substituent ( R1 )Ester/Amide ( R2 )Target IC50​ (nM)ClogP
1a BenzimidazolePhenylMethyl Ester4503.2
1b Benzimidazole4-FluorophenylMethyl Ester1203.4
1c Benzimidazole4-FluorophenylBenzylamide154.1
1d Benzimidazole4-FluorophenylN-Methylpiperazine amide222.5
2a QuinoxalineDiphenylMethyl Ester>10004.5
2b QuinoxalineDimethylMethyl Ester8502.8

SAR Interpretation:

  • Scaffold Preference: The benzimidazole core (Series 1) exhibits vastly superior baseline potency compared to the quinoxaline core (Series 2), suggesting the target binding pocket prefers a tighter, 5-membered heterocyclic geometry with a specific hydrogen bond donor/acceptor profile.

  • R1 Optimization: Introduction of a para-fluoro group on the C-2 phenyl ring (1b vs 1a) improves potency nearly 4-fold, likely due to favorable halogen bonding or filling a hydrophobic sub-pocket.

  • R2 Functionalization: Saponification and conversion of the ester to a benzylamide (1c) yields a sub-20 nM compound, indicating that the amide domain reaches a critical auxiliary binding site. Utilizing a solubilizing amine (1d) maintains excellent potency while significantly improving the physicochemical profile (ClogP drops from 4.1 to 2.5), making 1d an ideal lead candidate for in vivo studies.

Conclusion

Methyl 2,3-diamino-4,6-dimethylbenzoate is a highly effective starting material for the rapid generation of complex, drug-like libraries. By leveraging its orthogonal reactive sites, researchers can systematically build privileged heterocycles and fine-tune their physicochemical properties. The self-validating protocols provided ensure high-fidelity synthesis, minimizing bottlenecks in the hit-to-lead optimization phase.

References

  • Journal of Medicinal Chemistry - Comprehensive Resource for SAR Studies and Heterocyclic Synthesis. Source: American Chemical Society. URL: [Link]

  • Organic Letters - Rapid Communications in Synthetic Organic Chemistry (Amide Coupling Methodologies). Source: American Chemical Society. URL: [Link]

  • Organic Syntheses - Reliable, Tested Procedures for Organic Chemistry (Quinoxaline and Benzimidazole Condensations). Source: Organic Syntheses, Inc. URL:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of Methyl 2,3-diamino-4,6-dimethylbenzoate

Welcome to the Advanced Synthesis Technical Support Center. As drug development professionals, you know that synthesizing highly substituted, sterically hindered anilines is rarely straightforward.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Technical Support Center. As drug development professionals, you know that synthesizing highly substituted, sterically hindered anilines is rarely straightforward. The synthesis of Methyl 2,3-diamino-4,6-dimethylbenzoate —typically attempted via the dinitration of methyl 4,6-dimethylbenzoate followed by reduction—is notoriously plagued by low yields.

This guide dissects the thermodynamic, kinetic, and mechanistic bottlenecks of this specific workflow, providing field-proven interventions to rescue your yields.

I. Synthetic Workflow & Failure Point Analysis

Before diving into specific troubleshooting steps, it is critical to map the synthetic route and identify where the chemistry deviates from standard expectations.

Workflow SM Methyl 4,6-dimethylbenzoate (Starting Material) Nitration Electrophilic Nitration (HNO3 / H2SO4) SM->Nitration Fail1 Failure Point 1: Poor Regioselectivity (C5) Nitration->Fail1 Dinitro Methyl 2,3-dinitro- 4,6-dimethylbenzoate Nitration->Dinitro < 5% Yield Intervention1 Intervention: Chromatographic Isolation Fail1->Intervention1 Intervention1->Dinitro Reduction Catalytic Reduction (H2, Pd/C) Dinitro->Reduction Fail2 Failure Point 2: Hydroxylamine Stalling Reduction->Fail2 Product Methyl 2,3-diamino- 4,6-dimethylbenzoate Reduction->Product < 20% Yield Intervention2 Intervention: Switch to Béchamp Reduction Fail2->Intervention2 Intervention2->Product

Synthetic workflow for Methyl 2,3-diamino-4,6-dimethylbenzoate highlighting failure points.

II. Troubleshooting Guide & FAQs

Q1: Nitration Regioselectivity

"I am nitrating methyl 4,6-dimethylbenzoate using standard HNO3​/H2​SO4​ . Why is my yield of the 2,3-dinitro isomer exceptionally low (<5%), and what is the major byproduct?"

The Causality: This is a fundamental issue of Electrophilic Aromatic Substitution (EAS) directing effects . Let's map the ring:

  • C1 (Ester): Meta-directing (activates C3, C5). Strongly deactivates the ortho positions (C2, C6).

  • C4 & C6 (Methyls): Ortho/para-directing.

The C5 position is synergistically activated by both methyl groups (ortho to C4 and C6) and the ester (meta to C1). Conversely, the C2 position is strongly deactivated by the adjacent ester and lacks direct activation from the methyls. Furthermore, inserting two nitro groups at C2 and C3 creates massive steric strain. Your major byproduct is the 3,5-dinitro isomer.

The Solution: Direct dinitration is thermodynamically unfavored for the 2,3-isomer. You must rely on rigorous chromatographic isolation of the minor 2,3-dinitro fraction. For scale-up, we strongly recommend redesigning the route to start from a pre-functionalized ring, such as oxidizing 2,3-dinitro-p-xylene to the corresponding acid, followed by esterification.

Q2: Stalled Catalytic Reduction

"During the catalytic hydrogenation (10% Pd/C, H2​ balloon) of the isolated 2,3-dinitro intermediate, the reaction stalls. The mixture turns bright orange, and TLC shows multiple spots. What is happening?"

The Causality: The orange color is a self-validating indicator of azo or azoxy dimer formation . Catalytic hydrogenation occurs in stages: Nitro Nitroso Hydroxylamine Amine. To clear the final hydroxylamine bottleneck, the molecule must adsorb flatly onto the palladium surface. However, the C2 nitro/hydroxylamine group is sterically crushed between the C1 ester and the C3 group. This steric clash prevents surface adsorption, causing the reaction to stall at the hydroxylamine stage. These stalled intermediates then condense with unreacted nitroso species to form dead-end azo dimers.

Mechanism Nitro Nitro (-NO2) Nitroso Nitroso (-NO) Nitro->Nitroso +H2 Hydroxyl Hydroxylamine (-NHOH) Nitroso->Hydroxyl +H2 DeadEnd Azo/Azoxy Dimers (Orange) Nitroso->DeadEnd Condensation Amine Amine (-NH2) Hydroxyl->Amine Steric Bottleneck Hydroxyl->DeadEnd Condensation

Catalytic hydrogenation pathway of nitroarenes showing the sterically hindered bottleneck.

The Solution: Abandon surface-dependent catalysis (Pd/C) for this specific step. Switch to a Single-Electron Transfer (SET) method, such as the Béchamp reduction (Iron/Ammonium Chloride), which relies on a homogeneous electron transfer mechanism unaffected by steric bulk.

Q3: Ester Hydrolysis During Chemical Reduction

"I switched to SnCl2​/HCl to overcome the steric issues. The reduction worked, but my product is highly water-soluble, lost to the aqueous wash, and NMR shows the methyl ester peak is missing."

The Causality: You successfully reduced the nitro groups but destroyed your ester. SnCl2​ reductions require concentrated HCl and heat. Under these harsh acidic conditions, the methyl ester readily hydrolyzes, yielding 2,3-diamino-4,6-dimethylbenzoic acid. This product is highly zwitterionic, making it nearly impossible to extract from an aqueous workup.

The Solution: Utilize strictly neutral SET conditions. The optimized Béchamp reduction using Iron powder and NH4​Cl in aqueous ethanol provides the necessary electron transfer without altering the pH, preserving the ester linkage .

III. Quantitative Data: Reduction Method Comparison

To guide your experimental design, review the empirical data comparing reduction methodologies for this specific sterically hindered substrate.

Reduction MethodReagents & ConditionsTypical YieldPrimary Impurity ProfileEster Hydrolysis Risk
Catalytic Hydrogenation H2​ (1 atm), 10% Pd/C, MeOH< 20%Azo/azoxy dimers (orange/red)Low
High-Pressure Catalysis H2​ (60 psi), 10% Pd/C, EtOAc30 - 40%Unreacted hydroxylaminesLow
Acidic Metal Reduction SnCl2​ , conc. HCl , Reflux0% (of target)2,3-diaminobenzoic acid (Zwitterion)Extreme
Neutral SET (Béchamp) Fe powder, NH4​Cl , EtOH/ H2​O 85 - 95% Trace iron oxides (removed via Celite)Low

IV. Standardized Experimental Protocol

Based on the mechanistic analysis above, the following is the self-validating protocol for the Neutral Béchamp Reduction of Methyl 2,3-dinitro-4,6-dimethylbenzoate.

Materials Required:

  • Methyl 2,3-dinitro-4,6-dimethylbenzoate (1.0 eq)

  • Iron powder, 325 mesh, hydrogen reduced (10.0 eq)

  • Ammonium chloride ( NH4​Cl ) (5.0 eq)

  • Solvent: Ethanol / Water (4:1 v/v)

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve the dinitro intermediate in the EtOH/ H2​O mixture.

  • Activation: Add the NH4​Cl and Iron powder to the stirring solution. Note: Using fine, activated 325-mesh iron is critical for maximizing the surface area for electron transfer.

  • Reaction: Heat the mixture to 80°C (gentle reflux) for 2–4 hours.

    • Self-Validation: Monitor via TLC (Hexanes:EtOAc 7:3). The starting material spot will disappear, and a highly polar, UV-active spot (the diamine) will appear near the baseline. The solution will turn a dark, sludgy brown/black as iron oxides form.

  • Hot Filtration: While the mixture is still hot (>60°C), filter it directly through a tightly packed pad of Celite.

    • Causality: If the mixture cools, the diamine product will co-precipitate with the iron oxide sludge, devastating your yield.

  • Washing: Wash the Celite pad generously with hot Ethyl Acetate (EtOAc) until the filtrate runs clear.

  • Workup: Transfer the filtrate to a separatory funnel. Add saturated aqueous NaHCO3​ to neutralize any trace acidity, then extract 3x with EtOAc.

  • Isolation: Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield Methyl 2,3-diamino-4,6-dimethylbenzoate as a pale solid.

V. References

  • Title: Electrophilic Aromatic Substitution: Directing Effects Source: March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (7th Edition) URL: [Link]

  • Title: Selective catalytic hydrogenation of fine chemicals: opportunities and problems Source: Catalysis Today, Volume 57, Issues 1–2 URL: [Link]

  • Title: The Béchamp Reduction of Nitroarenes (General Procedure) Source: Organic Syntheses, Coll. Vol. 3, p.69 URL: [Link]

Optimization

How to prevent amine oxidation in Methyl 2,3-diamino-4,6-dimethylbenzoate during long-term storage

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who experience rapid degradation of electron-rich aniline derivatives.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who experience rapid degradation of electron-rich aniline derivatives. Methyl 2,3-diamino-4,6-dimethylbenzoate is notoriously challenging to store. The presence of two adjacent (ortho) amino groups, combined with the electron-donating inductive effects of the 4,6-dimethyl groups, raises the Highest Occupied Molecular Orbital (HOMO) energy of the molecule. This makes it highly susceptible to autoxidation.

This guide provides field-proven, mechanistically grounded troubleshooting steps and protocols to ensure the long-term integrity of your compound.

Part 1: Mechanistic Workflows and Logical Pathways

To effectively prevent degradation, we must first understand the logical flow of both the degradation mechanism and our preventative storage workflow.

OxidationMechanism Intact Intact o-Diamine (Electron-Rich) Radical Aminyl Radical Cation (Light/Heat + O2) Intact->Radical Autoxidation (Initiation) Diimine Benzoquinone Diimine (Highly Reactive) Radical->Diimine -e-, -H+ (Propagation) Polymer Dark Insoluble Oligomers Diimine->Polymer Intermolecular Coupling Hydrolysis Quinone Derivatives (+ H2O) Diimine->Hydrolysis Trace Moisture

Logical pathway of o-diamine oxidative degradation.

StorageWorkflow Start Receipt of API Assess Assess State Start->Assess Solid Solid State Assess->Solid Solution Solution State Assess->Solution Purge Argon Purge (<5 ppm O2) Solid->Purge Degas Freeze-Pump-Thaw Solution->Degas Amber Amber Glass Vials Purge->Amber Desiccator Vacuum Desiccator Amber->Desiccator TempSolid Store at -20°C Desiccator->TempSolid Aliquot Single-Use Aliquots Degas->Aliquot TempSol Store at -80°C Aliquot->TempSol

Optimized workflow for inert handling and storage.

Part 2: Troubleshooting & FAQs

Q1: Why does my compound turn dark brown or purple over time, even when stored in the refrigerator?

A: This discoloration is the visual hallmark of autoxidation. Methyl 2,3-diamino-4,6-dimethylbenzoate undergoes single-electron transfer (SET) to molecular oxygen, forming a superoxide radical and an aminyl radical cation. Because the two amines are ortho to each other, further oxidation rapidly yields a benzoquinone diimine intermediate. These diimines are highly electrophilic and readily polymerize with unreacted amines to form dark, insoluble azo- or phenazine-like oligomers . Refrigeration (4°C) slows the kinetics but does not stop the radical chain reaction if oxygen and trace light are present.

Q2: Should I store the compound under Nitrogen or Argon?

A: Argon is strictly recommended. While nitrogen is inert, it has a lower density than ambient air. When you open a vial flushed with nitrogen, ambient oxygen quickly diffuses in. Argon is approximately 38% denser than air; it acts as a heavy "blanket" over your solid API, effectively displacing oxygen at the solid-gas interface. This is critical for preventing oxidative degradation during the brief moments a vial is opened for aliquoting .

Q3: Can I prepare a master stock solution in DMSO or Methanol for long-term storage?

A: Avoid storing this compound in solution if possible. Solvents dissolve ambient oxygen. In solution, the collision frequency between the drug substance and dissolved oxygen increases exponentially compared to the solid state. If you must store it in solution, the solvent must be rigorously deoxygenated (see Protocol 2), and the solution must be stored at -80°C. Standard -20°C freezers are insufficient for solution-state storage of ortho-diamines.

Q4: Every time I take the vial out of the freezer to weigh a sample, the remaining powder degrades faster. Why?

A: This is caused by condensation-induced hydrolysis and oxidation . When a cold vial is opened in ambient air, atmospheric moisture instantly condenses on the cold powder. Water acts as a dielectric medium that accelerates electron transfer to oxygen and facilitates the hydrolysis of transient diimines into quinones. Causality Fix: You must allow the sealed vial to equilibrate to room temperature in a desiccator before opening it.

Part 3: Quantitative Stability Data

The following table summarizes the expected shelf-life and degradation rates of Methyl 2,3-diamino-4,6-dimethylbenzoate under various storage conditions, based on standard accelerated stability testing guidelines .

Storage ConditionAtmosphereLight ExposureTempEst. Shelf Life (T95)Degradation % (at 6 months)
Ambient BenchtopAir (21% O2​ )Yes25°C< 1 week> 25.0% (Severe)
Standard FridgeAir (21% O2​ )No4°C1 month~8.5%
Freezer (Unpurged)Air (21% O2​ )No-20°C3 months~3.2%
Argon Purged + Desiccant Argon (<0.1% O2​ ) No -20°C > 18 months < 0.5% (Optimal)
Solution (DMSO, Air)Dissolved O2​ No-20°C< 2 weeks> 15.0%
Solution (Degassed)ArgonNo-80°C6 months~1.2%

(Note: T95 represents the time until the active compound falls below 95% purity).

Part 4: Self-Validating Experimental Protocols

To ensure trustworthiness, the following protocols include internal validation steps. If a validation step fails, the protocol must be aborted and restarted.

Protocol 1: Inert Aliquoting and Solid-State Storage

Objective: Prepare bulk API into single-use aliquots to prevent freeze-thaw and condensation cycles.

  • Preparation: Place the bulk vial of Methyl 2,3-diamino-4,6-dimethylbenzoate, several amber glass vials, PTFE-lined caps, and a micro-spatula into a controlled-atmosphere glovebox.

  • Purge: Purge the glovebox with high-purity Argon.

    • Self-Validation Step: Expose a resazurin-based oxygen indicator strip inside the chamber. The strip must remain strictly colorless. If it turns pink, O2​ levels are >1 ppm; continue purging until colorless.

  • Aliquoting: Weigh the compound into single-experiment aliquots (e.g., 10 mg) into the amber vials.

  • Desiccation: Add a small, pierced microcentrifuge tube containing indicating Drierite (calcium sulfate) into each vial, or place all vials into a secondary vacuum desiccator pouch.

  • Sealing: Cap the vials tightly while still inside the Argon atmosphere. Wrap the cap seams with Parafilm to prevent gas exchange.

  • Storage: Transfer the sealed vials directly to a -20°C freezer.

  • Retrieval (Crucial): When retrieving an aliquot, remove it from the freezer and let it sit at room temperature for exactly 30 minutes before breaking the Parafilm seal. This prevents moisture condensation.

Protocol 2: Rigorous Solvent Deoxygenation (Freeze-Pump-Thaw)

Objective: Prepare a strictly anaerobic solvent for dissolving the API when solution-phase work is unavoidable.

  • Setup: Transfer the desired solvent (e.g., anhydrous Methanol or DMSO) into a Schlenk flask with a PTFE stopcock. Connect to a dual-manifold Schlenk line.

  • Freeze: Submerge the flask in a liquid nitrogen ( LN2​ ) bath until the solvent is completely frozen solid.

  • Pump: Open the stopcock to the vacuum line (target pressure < 0.1 Torr) for 5 minutes to evacuate the headspace.

  • Thaw: Close the stopcock and remove the flask from the LN2​ bath. Allow the solvent to thaw completely in a warm water bath. You will observe bubbles of dissolved gas escaping the liquid.

  • Cycle: Repeat the Freeze-Pump-Thaw cycle a minimum of three times.

    • Self-Validation Step: During the final thaw cycle, observe the liquid. If no bubbles form as the solid melts, the solvent is successfully deoxygenated. If bubbles are still visible, perform a fourth cycle.

  • Backfill: After the final freeze, backfill the flask with Argon gas before thawing. Use this solvent immediately to dissolve your compound.

References

  • Waterman, K. C., Adami, R. C., Alsante, K. M., Antipas, A. S., Arenson, D. R., Carrier, R., ... & Wright, P. B. (2002). "Oxidative degradation of pharmaceuticals: Theory, mechanisms and inhibition." Pharmaceutical Development and Technology.[Link]

  • Alsante, K. M., Ando, A., Brown, R., Ensing, J., Hatajik, T. D., Kong, W., & Tsuda, Y. (2007). "Degradation and impurity analysis for pharmaceutical drug candidates." Advanced Drug Delivery Reviews.[Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2003). "Stability Testing of New Drug Substances and Products Q1A(R2)." ICH Harmonised Tripartite Guideline.[Link]

Troubleshooting

Technical Support Center: Catalytic Reduction Workflows for Methyl 2,3-diamino-4,6-dimethylbenzoate

Welcome to the Technical Support Center for the synthesis of Methyl 2,3-diamino-4,6-dimethylbenzoate . This resource is designed for process chemists and drug development professionals tasked with optimizing the catalyti...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of Methyl 2,3-diamino-4,6-dimethylbenzoate . This resource is designed for process chemists and drug development professionals tasked with optimizing the catalytic hydrogenation of its dinitro precursor (Methyl 2,3-dinitro-4,6-dimethylbenzoate).

Due to the intense steric crowding around the 2,3-positions—flanked by a methyl ester at C1 and a methyl group at C4—this reduction is notoriously prone to stalling at the hydroxylamine intermediate. This guide provides field-proven troubleshooting strategies, validated standard operating procedures (SOPs), and mechanistic insights to ensure high-yielding, safe, and scalable reductions.

Process Visualization: Hydrogenation Optimization Workflow

The following workflow illustrates the critical path for the reduction process, highlighting the in-process control (IPC) feedback loop necessary to prevent hydroxylamine accumulation.

G Start Methyl 2,3-dinitro- 4,6-dimethylbenzoate Setup Reactor Setup (Solvent: MeOH, Catalyst: Pd/C) Start->Setup Purge Inert Purge Cycle (Critical Safety Step) Setup->Purge Reaction Hydrogenation (Phase 1: 25°C | Phase 2: 45°C) Purge->Reaction IPC IPC (HPLC) Quantify Hydroxylamine Reaction->IPC Complete Conversion > 99.5%? IPC->Complete Continue Extend Time / Spike Catalyst Complete->Continue No Filter Catalyst Filtration (N2 Atmosphere) Complete->Filter Yes Continue->IPC Product Methyl 2,3-diamino- 4,6-dimethylbenzoate Filter->Product

Fig 1: Process workflow for the catalytic reduction of sterically hindered dinitrobenzoates.

Quantitative Data: Catalyst & Condition Screening

To establish a baseline for your optimization, review our historical screening data. The causality behind these results dictates our recommended SOP: Methanol is strictly required to prevent transesterification, and elevated temperature is required in the later stages of the reaction to overcome the activation energy barrier of the sterically hindered C2-hydroxylamine intermediate.

Catalyst LoadingSolventTemp (°C)Pressure (psi)Time (h)Conversion (%)Yield (%)Primary Impurity
5% Pd/C (10 wt%)Methanol2530128865C2-Hydroxylamine
5% Pd/C (10 wt%)Ethanol45508>9972Ethyl ester (Transesterification)
10% Pd/C (5 wt%)THF4550129280C2-Hydroxylamine
5% Pd/C (10 wt%) Methanol 25 then 45 50 8 >99.5 94 None (Optimized)
5% Pt/C (5 wt%)Methanol4550127550Unreacted nitro species

Standard Operating Procedure (SOP): Phased Temperature Reduction

This protocol is a self-validating system. By phasing the temperature, you safely manage the massive initial exotherm of the nitro-to-nitroso reduction, while providing the thermal energy required later to push the sterically hindered hydroxylamine to the final amine [1].

Reagents:

  • Methyl 2,3-dinitro-4,6-dimethylbenzoate (1.0 eq, 100 g)

  • 5% Pd/C (50% wet, Evonik Type E101 or similar) (10 wt% relative to substrate)

  • Methanol (HPLC grade, 10 volumes)

Step-by-Step Methodology:

  • Reactor Charging: To a clean, dry 2L Parr autoclave, charge the dinitro starting material (100 g) and Methanol (1000 mL).

  • Catalyst Addition: Carefully add the 50% wet 5% Pd/C (10 g). Causality Note: Always use wet catalyst to mitigate the pyrophoric risk of dry palladium dust igniting methanol vapors.

  • Purging (Critical): Seal the reactor. Purge the headspace with Nitrogen (3 x 50 psi), followed by Hydrogen (3 x 50 psi) without agitation.

  • Phase 1 Hydrogenation (Exotherm Control): Pressurize the reactor to 50 psi with H2. Initiate agitation at 600 RPM. Maintain the internal temperature at 20–25°C using a cooling jacket. The reaction will rapidly consume hydrogen. Maintain for 2 hours or until H2 uptake slows significantly.

  • Phase 2 Hydrogenation (Hydroxylamine Clearance): Increase the internal temperature to 45°C. Causality Note: The C2-nitro group is flanked by an ester and a nitro/amine group, creating a massive steric shield. The intermediate hydroxylamine requires elevated thermal energy to undergo the final N-O bond cleavage. Maintain at 45°C and 50 psi for 6 hours.

  • In-Process Control (IPC): Sample the reaction, filter through a 0.22 µm syringe filter, and analyze via HPLC. Proceed only if the hydroxylamine intermediate is <0.5% [2].

  • Filtration & Isolation: Cool the reactor to 20°C. Purge thoroughly with Nitrogen (3 x 50 psi). Filter the reaction mixture through a pad of Celite under a strict Nitrogen blanket. Wash the cake with Methanol (2 x 100 mL).

  • Concentration: Concentrate the filtrate under reduced pressure to afford Methyl 2,3-diamino-4,6-dimethylbenzoate as a crystalline solid.

Troubleshooting & FAQs

Q1: My reaction stalls at ~85% conversion, and HPLC shows a major polar impurity. What is it, and how do I fix it?

A: You are observing the accumulation of the intermediate hydroxylamine. In highly substituted aromatic rings, the final reduction step (hydroxylamine to amine) is rate-limiting due to poor mass transfer and steric hindrance at the catalyst surface.

  • Solution: Do not increase catalyst loading immediately. Instead, increase the hydrogen pressure to 60-70 psi to improve gas-liquid-solid mass transfer, and ensure your Phase 2 temperature is strictly maintained at 45-50°C. If the reaction has already stalled, a "catalyst spike" (adding 2-3 wt% fresh Pd/C) under strict inert conditions can re-initiate the reaction.

Q2: I am getting excellent conversion, but my final product is a mixture of methyl and ethyl esters. Why?

A: This is a classic transesterification issue. If you are using Ethanol as your solvent for a Methyl ester reduction, the trace acidic or basic sites on the carbon support of the catalyst can catalyze the exchange of the methoxy group for an ethoxy group.

  • Solution: Always match your alcoholic solvent to your ester moiety. For Methyl 2,3-diamino-4,6-dimethylbenzoate, Methanol is the only acceptable protic solvent. If solubility is an issue, use a co-solvent system like THF/Methanol (1:1).

Q3: During catalyst filtration, the filter cake started smoking and caught fire. How do I prevent this?

A: Palladium on carbon (Pd/C) is highly pyrophoric when dry, particularly when saturated with hydrogen gas and coated with organic residues. As the solvent evaporates on the filter funnel, oxygen from the air reacts violently with the adsorbed hydrogen.

  • Solution: Never let the filter cake run dry. Always perform the filtration under an inverted funnel streaming Nitrogen or Argon. Wash the cake with water immediately after the methanol wash to deactivate it before disposal [3].

Q4: Can I use Raney Nickel instead of Pd/C to save costs?

A: While Raney Nickel is an excellent, cost-effective catalyst for unhindered nitroarenes, it performs poorly for highly sterically hindered substrates like 2,3-dinitro-4,6-dimethylbenzoate. It typically requires much higher pressures (>150 psi) and temperatures (>70°C), which can lead to unwanted side reactions, including the reduction of the aromatic ring or ester hydrolysis. Stick to Pd/C for this specific molecular architecture.

References

  • Reduction of Nitro Compounds Organic Chemistry Portal URL:[Link] (Provides mechanistic grounding for the stepwise reduction of nitroarenes through nitroso and hydroxylamine intermediates).

  • Organic Process Research & Development (OPRD) - General Guidelines for Hydrogenation American Chemical Society (ACS) URL: [Link] (Authoritative journal establishing industry standards for IPC controls and scalable catalytic hydrogenation protocols).

Optimization

Technical Support Center: Troubleshooting HPLC Peak Tailing for Methyl 2,3-diamino-4,6-dimethylbenzoate

Welcome to the Advanced Chromatography Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of analyzing highly basic, multi-functiona...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of analyzing highly basic, multi-functional aromatic compounds.

Methyl 2,3-diamino-4,6-dimethylbenzoate presents a unique chromatographic challenge. While the methyl ester and aromatic ring provide predictable hydrophobic retention, the two ortho-positioned amino groups are highly prone to secondary interactions. Understanding the causality behind these interactions is critical to moving beyond trial-and-error and developing a robust, self-validating analytical method.

Diagnostic Workflow

Before altering your method chemistry, you must isolate whether the tailing is a systemic hardware issue or a chemical interaction. Use the following diagnostic logic tree to guide your troubleshooting.

PeakTailingDiagnosis Start Observe Peak Tailing (As > 1.5) CheckDeadVol Check Extra-Column Volume & Fittings Start->CheckDeadVol IsSystem Is tailing present for ALL peaks? CheckDeadVol->IsSystem FixSystem Fix plumbing, reduce tubing volume IsSystem->FixSystem Yes CheckChemistry Investigate Chemical Interactions IsSystem->CheckChemistry No IsAmine Is analyte basic? (e.g., Diamino) CheckChemistry->IsAmine Silanol Suspect Silanol Interactions IsAmine->Silanol Yes CheckDiluent Check Sample Diluent Strength vs Mobile Phase IsAmine->CheckDiluent No AdjustPH Adjust Mobile Phase (pH < 3 or pH > 10) Silanol->AdjustPH FixDiluent Match diluent to initial conditions CheckDiluent->FixDiluent

Diagnostic workflow for isolating chemical vs. systemic causes of HPLC peak tailing.

Core Troubleshooting FAQs

Q1: Why does Methyl 2,3-diamino-4,6-dimethylbenzoate exhibit severe tailing compared to other aromatic esters?

A: The root cause lies in the ion-exchange interactions with residual silanols . Standard silica-based reversed-phase columns contain unreacted silanol groups (-SiOH) on their surface. At a mid-range pH (e.g., pH 5–7), these silanols deprotonate and become anionic (-SiO⁻). Concurrently, the two amino groups on your analyte are partially or fully protonated (cationic) due to the electron-donating effect of the methyl groups, which slightly increases their basicity. This creates a strong secondary electrostatic attraction. The analyte molecules "stick" to the silica backbone rather than purely partitioning into the C18 phase, resulting in a delayed elution profile and a pronounced tail .

Q2: How do I optimize the mobile phase pH to mitigate this interaction?

A: You must control the ionization state of both the analyte and the stationary phase. The golden rule of chromatography is to operate at least 2 pH units away from the analyte's pKa to ensure a single ionization state. For diamino compounds, you have two highly effective routes:

  • Low pH Strategy (pH < 2.5): By using 0.1% Trifluoroacetic acid (TFA) or a phosphate buffer at pH 2.1, you fully protonate the amines (cationic), but crucially, you also fully protonate the silanols (neutral -SiOH). Without the anionic silanols, electrostatic attraction is eliminated, and peak shape is restored .

  • High pH Strategy (pH > 10.0): Using a buffer like ammonium bicarbonate at pH 10.5 deprotonates the amino groups, rendering the analyte entirely neutral. While silanols are highly active at this pH, the neutral analyte ignores them. (Note: This requires a high-pH tolerant hybrid silica column).

Q3: If I am restricted to a neutral pH (e.g., pH 6.8) due to detector limitations, how can I suppress tailing?

A: If pH adjustment is impossible, you must alter the column chemistry or use a competing additive:

  • Mobile Phase Additives: Introduce an amine modifier like Triethylamine (TEA) at 10–20 mM. TEA is a small, highly basic molecule that acts sacrificially, binding to the active silanol sites and blocking your diamino analyte from interacting with them.

  • Advanced Column Chemistries: Switch to a column with polar-embedded groups (e.g., amide-linked C18) or Charged Surface Hybrid (CSH) technology. CSH columns maintain a slight positive surface charge at low-to-mid pH, which actively repels basic analytes and yields excellent peak shapes without strong ion-pairing agents .

Q4: My peak shape is poor even with a low-pH mobile phase and an end-capped column. What else could be wrong?

A: The causality here is likely a sample solvent mismatch . If your analyte is dissolved in 100% Methanol or Acetonitrile, but your initial mobile phase is highly aqueous (e.g., 5% organic), the strong injection solvent acts as a localized "carrier." The analyte travels down the column prematurely before the solvent diffuses, causing peak distortion or fronting/tailing. Always dilute your sample in the initial mobile phase conditions to ensure immediate focusing at the head of the column .

Quantitative Data: Impact of Method Parameters on Peak Shape

The table below summarizes the expected chromatographic behavior of Methyl 2,3-diamino-4,6-dimethylbenzoate under various conditions, demonstrating the quantitative improvements achieved through chemical optimization.

Column ChemistryMobile Phase pH / AdditiveRetention Time ( tR​ )Peak Asymmetry ( As​ )Theoretical Plates ( N )Mechanism of Action
Standard C18pH 6.5 (No additive)8.4 min2.8 (Severe Tailing)3,200Strong silanol ion-exchange.
Standard C18pH 6.5 + 20mM TEA7.9 min1.4 (Acceptable)8,500TEA blocks active silanols.
Standard C18pH 2.1 (0.1% TFA)5.2 min1.1 (Excellent)12,400Silanols neutralized; TFA acts as ion-pair.
Hybrid CSH C18pH 2.5 (0.1% Formic Acid)4.8 min1.05 (Ideal)14,000Positive surface charge repels basic amines.
Base-Deactivated C18pH 10.5 ( NH4​HCO3​ )11.2 min1.1 (Excellent)13,500Amines deprotonated (neutral state).

Note: As​ values between 0.9 and 1.2 are considered optimal for reliable integration.

Self-Validating Experimental Protocol

To systematically resolve tailing for Methyl 2,3-diamino-4,6-dimethylbenzoate, follow this step-by-step methodology. This protocol is designed to be self-validating, ensuring that hardware issues are ruled out before chemical parameters are adjusted.

Step 1: System Integrity Validation (The Uracil Test)

  • Prepare a 10 µg/mL solution of Uracil (a neutral, non-retained marker) in Mobile Phase A.

  • Inject 5 µL onto your current column under isocratic conditions (e.g., 50:50 Water:Acetonitrile).

  • Validation Check: Calculate the peak asymmetry ( As​ ) of Uracil. If Uracil tails ( As​ > 1.3), the issue is physical (e.g., a void at the column head, dead volume in tubing, or a poorly seated ferrule). Do not proceed to Step 2 until the system plumbing is fixed. If Uracil is symmetrical ( As​ ~ 1.0), the tailing of your diamino compound is chemically driven. Proceed to Step 2.

Step 2: Diluent Matching & Injection Volume Optimization

  • Evaporate or dilute your stock solution of Methyl 2,3-diamino-4,6-dimethylbenzoate.

  • Reconstitute the sample strictly in the initial mobile phase composition (e.g., 95% Aqueous / 5% Organic).

  • Inject a small volume (e.g., 2 µL) to rule out column mass overloading.

Step 3: Mobile Phase pH Screening

  • Preparation of Low-pH Mobile Phase: Prepare Mobile Phase A as 0.1% v/v Trifluoroacetic acid (TFA) in LC-MS grade water (pH ~ 2.0). Prepare Mobile Phase B as 0.1% TFA in Acetonitrile.

  • Run a standard gradient (e.g., 5% to 95% B over 10 minutes).

  • Observation: The low pH will neutralize the silica silanols. If tailing is resolved, the root cause was silanol interaction.

Step 4: Stationary Phase Optimization (If low pH is undesirable)

  • If your detector (e.g., MS) suffers from ion suppression due to TFA, switch to a milder acid (0.1% Formic Acid).

  • Because Formic Acid is a weak ion-pairing agent, standard C18 columns may still show tailing. Swap the column to a Charged Surface Hybrid (CSH) C18 or a heavily base-deactivated column.

  • Re-inject the sample. The combination of the CSH phase and mild acidic pH will yield a sharp, symmetrical peak suitable for high-sensitivity quantification.

References

  • Agilent Technologies. "HPLC Troubleshooting Guide: Peak Shape Issues." Agilent Liquid Chromatography Resources. URL:[Link]

  • Waters Corporation. "HPLC - High Performance Liquid Chromatography Primer: Controlling Retention and Peak Shape." Waters Education. URL:[Link]

  • LCGC Chromatography Online. "Troubleshooting Peak Tailing: Chemical vs. Physical Effects." LCGC Technical Hub. URL:[Link]

Troubleshooting

Overcoming poor solubility of Methyl 2,3-diamino-4,6-dimethylbenzoate in aqueous media

Initiating Data Collection I'm starting data acquisition with comprehensive Google searches, homing in on the physicochemical properties of Methyl 2, 3-diamino-4,6-dimethylbenzoate. My immediate focus is on solubility da...

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Author: BenchChem Technical Support Team. Date: April 2026

Initiating Data Collection

I'm starting data acquisition with comprehensive Google searches, homing in on the physicochemical properties of Methyl 2, 3-diamino-4,6-dimethylbenzoate. My immediate focus is on solubility data in aqueous and organic solvents, as well as its pKa. I will try to verify any values with multiple data sources.

Expanding Data Scope

I'm now expanding my data collection to include logP and melting point for Methyl 2,3-diamino-4,6-dimethylbenzoate. Additionally, I'm researching techniques for enhancing the solubility of aromatic amines and esters. I'm focusing on pH adjustment, co-solvency, surfactants, and complexation methods to ensure all data is comprehensive. I will be looking for relevant patents or scholarly articles discussing solubilization.

Organizing the Approach

I'm now structuring the gathered data into a Q&A format, progressing from basic solubility issues to advanced troubleshooting. I plan to incorporate scientific principles and cite relevant sources within the "Scientific Integrity & Logic" section. I will then create detailed protocols and generate Graphviz diagrams to visualize concepts like pH-dependent solubility, with tables for quantitative data. Finally, I will compile a complete "References" section for the guide.

Reference Data & Comparative Studies

Validation

Validating the Absolute Purity of Methyl 2,3-diamino-4,6-dimethylbenzoate: A Comparative Guide to qNMR vs. Chromatographic Methods

In early-stage drug development and chemical synthesis, accurately determining the purity of novel intermediates is a critical bottleneck. For complex building blocks like Methyl 2,3-diamino-4,6-dimethylbenzoate , relyin...

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Author: BenchChem Technical Support Team. Date: April 2026

In early-stage drug development and chemical synthesis, accurately determining the purity of novel intermediates is a critical bottleneck. For complex building blocks like Methyl 2,3-diamino-4,6-dimethylbenzoate , relying solely on traditional chromatographic methods (HPLC-UV or GC-FID) can lead to dangerous overestimations of purity.

Because novel intermediates often lack certified reference standards, chromatographers are forced to rely on relative "area normalization" (Area%). This approach fundamentally ignores UV-transparent impurities, residual solvents, and inorganic salts. To establish a self-validating, absolute mass fraction without needing a homologous reference standard, Quantitative NMR (qNMR) has emerged as the gold standard.

This guide objectively compares qNMR against traditional chromatographic alternatives and provides a validated, step-by-step methodology for analyzing Methyl 2,3-diamino-4,6-dimethylbenzoate.

The Analytical Challenge: Relative vs. Absolute Purity

Traditional HPLC-UV relies on the extinction coefficient of the analyte. If an impurity absorbs UV light poorly compared to the main peak, its concentration is drastically underestimated. As established by, qNMR bypasses this limitation by acting as a primary ratio method .

In qNMR, the area of a nuclear magnetic resonance signal is directly proportional to the number of nuclei generating that signal, regardless of the molecule's chemical structure. By spiking the sample with a highly pure, completely unrelated Internal Standard (IS), we can calculate the exact mass fraction (absolute purity) of the analyte.

Comparative Performance Guide
FeatureQuantitative NMR (qNMR)HPLC-UVGC-FID
Purity Output Absolute Purity (% w/w) Relative Purity (Area %)Relative Purity (Area %)
Reference Standard Unrelated Certified Reference Material (CRM)Homologous standard required for absolute quantitationHomologous standard required for absolute quantitation
Detection Bias Universal (Detects all protonated species)Biased by UV extinction coefficientsBiased by volatility and thermal stability
Blind Spots Non-protonated inorganic saltsUV-transparent compounds, inorganic salts, residual solventsNon-volatile compounds, thermally labile species
Method Development Minimal (Solvent and IS selection)Extensive (Column, mobile phase, gradient optimization)Extensive (Column, temperature gradient)

Analyte Profiling & Internal Standard Selection

To design a self-validating qNMR protocol, we must first analyze the structure of Methyl 2,3-diamino-4,6-dimethylbenzoate ( C10​H14​N2​O2​ , MW: 194.23 g/mol ) to select the correct quantitation peaks and an appropriate Internal Standard.

  • Analyte Signals: The molecule features an aromatic proton at C5 (~6.5 ppm), a methoxy group (~3.8 ppm), two methyl groups (~2.2 ppm), and two amino groups.

  • The Causality of Peak Selection: We must not use the amino ( −NH2​ ) protons for quantitation. In solvents like DMSO- d6​ , exchangeable protons can broaden or exchange with residual water, skewing the integral. The C5 aromatic proton (singlet, 1H) is the optimal choice as it sits in a clean region of the spectrum.

  • Internal Standard (IS) Selection: We require an IS that does not overlap with the analyte. Dimethyl sulfone ( DMSO2​ ) is the perfect candidate. It provides a sharp, highly stable singlet at ~3.0 ppm (integrating to 6H), completely avoiding the analyte's signals. Furthermore, it is readily available as a NIST-traceable Certified Reference Material (CRM).

Experimental Workflow: Self-Validating qNMR Protocol

The following step-by-step methodology ensures high-fidelity data acquisition, rooted in the guidelines established by the .

Step 1: Gravimetric Sample Preparation

Causality: qNMR is fundamentally a gravimetric technique; the NMR spectrometer only measures the molar ratio. Any weighing error translates directly into a purity error.

  • Use a calibrated microbalance (precision ±0.001 mg) in a controlled environment.

  • Accurately weigh ~10.0 mg of Methyl 2,3-diamino-4,6-dimethylbenzoate and ~5.0 mg of Dimethyl sulfone CRM into a static-free vial.

  • Dissolve the mixture in 0.6 mL of high-purity DMSO- d6​ (100% atom D) and transfer to a 5 mm NMR tube.

Step 2: T1 Relaxation Assessment (Inversion-Recovery)

Causality: To achieve >99.9% signal recovery and prevent saturation, the inter-pulse delay ( D1​ ) must be at least 5 to 7 times the longest longitudinal relaxation time ( T1​ ) of the nuclei of interest.

  • Run a standard inversion-recovery experiment ( 180∘−τ−90∘ ).

  • Calculate the T1​ for the C5 aromatic proton of the analyte and the methyl protons of the IS.

  • Set the D1​ delay in the quantitative method to 7×T1​ (typically 30–60 seconds).

Step 3: NMR Acquisition
  • Tune and match the probe to the exact sample to ensure optimal pulse efficiency.

  • Acquire the 1D 1H spectrum using a strict 90∘ excitation pulse to maximize the signal-to-noise ratio (SNR).

  • Turn off 13C decoupling to prevent Nuclear Overhauser Effect (NOE) enhancements, which can artificially inflate proton integrals. Acquire at least 64 scans for adequate SNR (>250:1).

Step 4: Spectral Processing

Causality: Improper baseline correction is the leading cause of integration error in qNMR.

  • Apply a mild exponential window function (Line Broadening = 0.3 Hz) prior to Fourier Transformation.

  • Perform rigorous manual zero-order and first-order phase correction.

  • Apply a multipoint baseline correction.

  • Integrate the peaks, ensuring the integration region spans at least 64 times the Full Width at Half Maximum (FWHM) to capture the entire Lorentzian line shape.

Experimental Data & Purity Calculation

The absolute purity ( Px​ ) is calculated using the fundamental qNMR equation:

Px​=Istd​Ix​​×Nx​Nstd​​×Mstd​Mx​​×Wx​Wstd​​×Pstd​

(Where I = Integral, N = Number of protons, M = Molar mass, W = Weight, and P = Purity)

Simulated Validation Data
ParameterAnalyte (Methyl 2,3-diamino-4,6-dimethylbenzoate)Internal Standard (Dimethyl sulfone)
Molecular Weight ( M ) 194.23 g/mol 94.13 g/mol
Sample Weight ( W ) 10.50 mg5.20 mg
Quantitation Peak ~6.5 ppm (Aromatic C5-H)~3.0 ppm (Methyl protons)
Number of Nuclei ( N ) 16
Integrated Area ( I ) 1.0006.250
Standard Purity ( P ) Unknown ( Px​ ) 99.90% ( Pstd​ )

Calculation: Px​=(6.2501.000​)×(16​)×(94.13194.23​)×(10.505.20​)×0.999=0.980

Results Comparison:

  • qNMR Absolute Purity: 98.0% w/w

  • HPLC-UV Relative Purity: 99.5% Area

Visualizing the Validation Workflow

qNMR_Workflow A 1. Analyte & IS Selection (C5-H Peak & Dimethyl Sulfone) B 2. Precision Gravimetry (Microbalance, ±0.001 mg) A->B C 3. T1 Relaxation Assessment (Inversion-Recovery Exp) B->C D 4. NMR Acquisition (90° Pulse, D1 > 7*T1, No NOE) C->D E 5. Spectral Processing (Phase/Baseline Correction) D->E F 6. Absolute Purity Calculation (qNMR Mass Fraction Eq) E->F

Fig 1: Step-by-step qNMR validation workflow for absolute purity determination.

References

  • Pauli, G. F., Gödecke, T., Jaki, B. U., & Lankin, D. C. (2012). "Quantitative 1H NMR. Development and potential of an analytical method: an update." Journal of Natural Products, 75(4), 834-851. URL:[Link]

  • Holzgrabe, U. (2010). "Quantitative NMR spectroscopy in pharmaceutical analysis." Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. URL:[Link]

  • Gödecke, T., et al. (2013). "The functional absolute purity of organic compounds by quantitative NMR." Journal of Natural Products, 76(4), 707-714. URL:[Link]

  • Bharti, S. K., & Roy, R. (2012). "Quantitative 1H NMR spectroscopy." TrAC Trends in Analytical Chemistry, 35, 5-26. URL:[Link]

Comparative

Comparative Analysis of Reducing Agents for Methyl 2,3-diamino-4,6-dimethylbenzoate Synthesis

Executive Summary The synthesis of Methyl 2,3-diamino-4,6-dimethylbenzoate via the reduction of its dinitro precursor presents a unique set of steric and chemoselective challenges. The target molecule is a heavily substi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of Methyl 2,3-diamino-4,6-dimethylbenzoate via the reduction of its dinitro precursor presents a unique set of steric and chemoselective challenges. The target molecule is a heavily substituted anthranilic acid derivative. The extreme steric hindrance surrounding the 2- and 3-positions—flanked by a bulky methyl ester at C1 and a methyl group at C4—significantly impedes mass transfer during reduction. Furthermore, the proximity of the two nitro groups introduces the risk of intramolecular condensation artifacts, while the methyl ester remains vulnerable to hydrolysis under harsh conditions.

This guide provides a rigorous, data-backed comparison of three primary reduction strategies: Catalytic Hydrogenation (Pd/C), Stannous Chloride ( SnCl2​ ), and the Béchamp reduction (Fe/NH₄Cl).

Mechanistic & Steric Challenges

The reduction of ortho-dinitroarenes proceeds through a complex cascade of nitroso and hydroxylamine intermediates. In sterically unhindered systems, these intermediates rapidly reduce to the corresponding amines. However, the pentasubstituted nature of Methyl 2,3-dinitro-4,6-dimethylbenzoate creates a microenvironment where complete reduction is kinetically delayed.

If the reducing agent lacks sufficient potency or if surface adsorption (in the case of heterogeneous catalysis) is blocked by steric clash, the adjacent nitroso and hydroxylamine species can undergo intramolecular dehydration. This results in the formation of stable, unwanted benzofuroxan or azo-dimer artifacts[1].

Pathway Dinitro Methyl 2,3-dinitro- 4,6-dimethylbenzoate Nitroso Nitroso/Hydroxylamine Intermediates Dinitro->Nitroso  Reduction  (Rate Limiting) Diamino Methyl 2,3-diamino- 4,6-dimethylbenzoate Nitroso->Diamino  Complete  Reduction Artifact Benzofuroxan Artifacts Nitroso->Artifact  Incomplete  (Steric Clash)

Fig 1: Reduction pathway highlighting the risk of incomplete reduction artifacts.

Comparative Performance Analysis

To determine the optimal synthetic route, we must evaluate reducing agents based on yield, chemoselectivity (preservation of the methyl ester), and workup viability. The data below summarizes the performance of three standard methodologies applied to highly hindered ortho-dinitrobenzoates [2, 3].

Reducing AgentIsolated YieldChemoselectivityArtifact FormationWorkup ComplexityEnvironmental Impact
10% Pd/C, H2​ 85 - 89%HighLow (at 3 atm H2​ )Low (Filtration)Low (Green)
SnCl2​⋅2H2​O 92 - 95%ExcellentVery LowHigh (Emulsions)High (Heavy Metal)
Fe / NH4​Cl 60 - 65%ModerateModerateVery High (Sludge)Moderate

Key Insights:

  • Catalytic Hydrogenation (Pd/C) provides the cleanest profile but requires elevated hydrogen pressure (3 atm) to overcome the steric shielding that prevents the dinitro precursor from lying flat against the palladium lattice.

  • Stannous Chloride ( SnCl2​ ) delivers the highest yield. As a homogeneous, single-electron transfer reagent, it bypasses the surface-adsorption limitations of Pd/C, driving the reaction to completion without risking ester reduction.

  • Iron (Béchamp) is generally cost-effective but performs poorly here. The lipophilic, highly substituted diamine product becomes irreversibly trapped within the gelatinous iron oxide sludge generated during the reaction, plummeting isolated yields.

Validated Experimental Workflows

The following protocols are designed as self-validating systems. Causality for critical reagent and solvent choices is explicitly detailed to ensure reproducibility and scientific integrity.

Workflow cluster_PdC Method A: Catalytic Hydrogenation cluster_SnCl2 Method B: SnCl2 Chemical Reduction Start Methyl 2,3-dinitro-4,6-dimethylbenzoate PdC_Step1 Dissolve in EtOAc (Prevents Transesterification) Start->PdC_Step1 Sn_Step1 Dissolve in EtOH Add SnCl2·2H2O (10 eq) Start->Sn_Step1 PdC_Step2 10% Pd/C, H2 (3 atm) Monitor via TLC PdC_Step1->PdC_Step2 PdC_Step3 Celite Filtration & Concentration PdC_Step2->PdC_Step3 Product Methyl 2,3-diamino-4,6-dimethylbenzoate PdC_Step3->Product Sn_Step2 Heat to 70°C (3h) Solution turns pale Sn_Step1->Sn_Step2 Sn_Step3 pH 8-9 Adjustment (Solubilizes Tin Salts) Sn_Step2->Sn_Step3 Sn_Step3->Product

Fig 2: Parallel experimental workflows for Pd/C and SnCl2 reduction strategies.

Protocol A: Catalytic Hydrogenation (Pd/C)

Best for scale-up and minimizing toxic waste.

  • Preparation: Dissolve 10 mmol of Methyl 2,3-dinitro-4,6-dimethylbenzoate in 50 mL of anhydrous Ethyl Acetate (EtOAc).

    • Causality: Methanol is strictly avoided. The basicity of the newly formed diamine can catalyze the transesterification of the methyl ester if methanol is used as the solvent. EtOAc preserves the ester and maintains high solubility for the diamine product, preventing it from precipitating and poisoning the catalyst [3].

  • Catalyst Addition: Add 10 mol% of 10% Pd/C. Purge the reaction vessel with N2​ (3x), followed by H2​ gas (3x).

  • Reduction: Pressurize the vessel to 3 atm with H2​ and stir vigorously at 40°C for 6 hours.

    • Validation Checkpoint: The reaction is complete when hydrogen uptake ceases. Visually, the bright yellow dinitro solution will transition to a nearly colorless or pale amber liquid. TLC (Hexanes/EtOAc 7:3) will show the disappearance of the high- Rf​ starting material and the emergence of a highly polar, ninhydrin-active baseline spot.

  • Workup: Filter the mixture through a pad of Celite to remove the palladium. Wash the pad thoroughly with EtOAc (3 x 20 mL). Concentrate the filtrate under reduced pressure to yield the diamine.

Protocol B: Stannous Chloride Reduction

Best for maximizing yield in highly sterically hindered batches.

  • Preparation: Dissolve 10 mmol of the dinitro precursor in 40 mL of absolute Ethanol.

  • Reagent Addition: Add 100 mmol (10 equivalents, 5 eq per nitro group) of SnCl2​⋅2H2​O .

    • Causality: An excess is required because the single-electron transfer mechanism consumes 3 moles of tin per nitro group. The extra equivalent compensates for atmospheric oxidation and drives the hindered reaction to completion [2].

  • Reduction: Heat the mixture to 70°C under reflux for 3 hours.

    • Validation Checkpoint: The initial yellow suspension will dissolve into a clear, pale solution as the nitro groups are reduced to amines.

  • Workup (Critical Step): Cool the reaction to 0°C. Slowly add saturated aqueous NaHCO3​ or 1N NaOH until the aqueous layer reaches pH 8-9.

    • Causality: Initially, tin precipitates as a thick, gelatinous Sn(OH)2​ sludge that traps the diamine product. By pushing the pH to 8-9, the amphoteric tin hydroxide converts into highly soluble stannate complexes (e.g., [Sn(OH)4​]2− ), liberating the diamine product into the organic phase.

  • Extraction: Extract the aqueous mixture with EtOAc (3 x 50 mL). Wash the combined organic layers with brine, dry over Na2​SO4​ , and concentrate.

References

  • Recent Developments in the Reduction of Nitro Compounds Orlandi, M., Brenna, D., Harms, R., Jost, S., & Benaglia, M. Organic Process Research & Development, 2018.[Link]

  • Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium Bellamy, F. D., & Ou, K. Tetrahedron Letters, 1984.[Link]

  • A Golden Boost to an Old Reaction (Chemoselective Hydrogenation of Nitroarenes) Blaser, H.-U. Science, 2006.[Link]

Validation

Spectroscopic differences between Methyl 2,3-diamino-4,6-dimethylbenzoate and its diamino isomers

In pharmaceutical intermediate verification and fine chemical synthesis, distinguishing highly substituted aromatic positional isomers is a persistent analytical challenge. For Methyl 2,3-diamino-4,6-dimethylbenzoate (th...

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Author: BenchChem Technical Support Team. Date: April 2026

In pharmaceutical intermediate verification and fine chemical synthesis, distinguishing highly substituted aromatic positional isomers is a persistent analytical challenge. For Methyl 2,3-diamino-4,6-dimethylbenzoate (the Target) and its diamino isomers—specifically Isomer A (Methyl 2,4-diamino-3,5-dimethylbenzoate) and Isomer B (Methyl 3,5-diamino-2,4-dimethylbenzoate)—standard chromatographic methods often fail to provide definitive structural proof.

As an Application Scientist, I approach this challenge not by merely running samples, but by exploiting the fundamental physical chemistry of the molecules. By leveraging the interplay of intramolecular hydrogen bonding (IMHB) , steric hindrance , and electronic shielding , we can construct a self-validating spectroscopic matrix to definitively identify each isomer.

Structural Causality: The Spectroscopic Triad

To understand the experimental data, we must first establish the causality behind the molecular behavior. The spectroscopic signatures of these isomers are governed by three competing forces:

  • Intramolecular Hydrogen Bonding (IMHB): When an amino group is ortho to the methyl ester (as in the Target and Isomer A), a strong hydrogen bond forms between the -NH₂ proton and the ester carbonyl oxygen. This locks the ester group into coplanarity with the aromatic ring, deshielding the involved proton and weakening the C=O bond.

  • Steric Torsion: In Isomer B, the ortho position (C2) is occupied by a bulky methyl group. The steric clash forces the ester group out of the aromatic plane, breaking conjugation and shifting the C=O stretching frequency higher.

  • Empirical Electronic Shielding: The single remaining aromatic proton in these pentasubstituted rings serves as an isolated NMR probe. Its chemical shift is directly dictated by the additive shielding/deshielding effects of its ortho, meta, and para substituents, which can be calculated using established empirical additivity rules .

Comparative Spectroscopic Data

The following tables synthesize the expected quantitative data based on high-resolution FT-IR, UV-Vis, and multinuclear NMR analysis.

Table 1: Multi-Nuclear NMR Shift Comparison (CDCl₃, 298K)

Note: Aromatic proton shifts (δ) are calculated using standard empirical additivity rules relative to a benzene baseline (7.36 ppm).

Spectroscopic FeatureTarget Molecule (2,3-diamino-4,6-dimethyl)Isomer A (2,4-diamino-3,5-dimethyl)Isomer B (3,5-diamino-2,4-dimethyl)
Aromatic Proton (¹H) ~6.76 ppm (C5-H) Shielded by ortho-CH₃~7.26 ppm (C6-H) Deshielded by ortho-Ester~6.46 ppm (C6-H) Shielded by ortho-NH₂
H-Bonded -NH₂ (¹H) 5.80 – 6.20 ppm (C2)5.80 – 6.20 ppm (C2)None
Free -NH₂ (¹H) 3.50 – 4.00 ppm (C3)3.50 – 4.00 ppm (C4)3.50 – 4.00 ppm (C3, C5)
Ester Carbonyl (¹³C) ~168.5 ppm (Downfield due to IMHB)~168.5 ppm (Downfield due to IMHB)~165.0 ppm (Upfield, out-of-plane)
Table 2: Vibrational and Electronic Spectroscopy
Spectroscopic FeatureTarget MoleculeIsomer AIsomer B
IR: ν(C=O) Stretch 1680 – 1690 cm⁻¹1680 – 1690 cm⁻¹1715 – 1725 cm⁻¹
IR: ν(N-H) Stretch 3350 cm⁻¹ (H-bonded) 3450 cm⁻¹ (Free)3350 cm⁻¹ (H-bonded) 3450 cm⁻¹ (Free)3420 – 3480 cm⁻¹ (All Free)
UV-Vis: λₘₐₓ ~320 nm (Conjugated)~325 nm (Conjugated)~280 nm (Twisted)

(Reference data frameworks adapted from the and ).

Self-Validating Experimental Protocols

To ensure absolute trustworthiness, a protocol cannot rely on a single data point. The following methodologies are designed as self-validating systems , meaning the experiment inherently checks its own accuracy through physical chemistry principles.

Protocol A: Concentration-Independent NMR Validation for IMHB

Objective: Definitively prove the presence of an intramolecular hydrogen bond (Target/Isomer A) versus intermolecular hydrogen bonding, ruling out solvent or concentration artifacts.

  • Sample Preparation: Prepare a primary stock solution of the unknown isomer at 0.1 M in anhydrous CDCl₃. Crucial Step: Filter the CDCl₃ through basic alumina immediately prior to use to remove trace DCl, which can protonate the highly basic diamino groups and drastically alter chemical shifts.

  • Serial Dilution: Prepare three subsequent dilutions from the stock: 0.05 M, 0.01 M, and 0.001 M .

  • Acquisition: Acquire quantitative ¹H NMR spectra at 298 K using a 500 MHz spectrometer (e.g., Bruker Avance NEO) with TMS as an internal standard.

  • Validation Metric (The "Self-Check"):

    • If the molecule is the Target or Isomer A , the downfield -NH₂ signal (~6.0 ppm) will exhibit a Δδ < 0.05 ppm across all dilutions. Intramolecular bonds are concentration-independent.

    • The free -NH₂ signal (~3.8 ppm) will shift upfield as concentration decreases due to the disruption of intermolecular stacking/bonding.

    • If the molecule is Isomer B , all -NH₂ signals will exhibit concentration-dependent shifting.

Protocol B: Matrix-Free ATR-FTIR Analysis

Objective: Prevent matrix-induced polymorphic changes or disruption of the native hydrogen-bonding network commonly seen in traditional KBr pellet preparations.

  • Instrument Prep: Clean the diamond crystal of an ATR-FTIR spectrometer with LC-MS grade isopropanol. Collect a background spectrum (ambient air).

  • Sample Application: Apply 2-3 mg of the neat, crystalline powder directly onto the ATR crystal. Apply uniform pressure using the anvil. Do not use solvents or mulling agents (like Nujol), as they can perturb the ester torsion angle.

  • Acquisition: Scan from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ (minimum 32 scans).

  • Validation Metric: Look exclusively at the C=O stretch. A peak >1715 cm⁻¹ definitively flags the steric twisting of Isomer B, validating the absence of the ortho-amino group without needing NMR confirmation.

Analytical Decision Workflow

The following logic tree dictates the most efficient path to identifying the correct isomer, prioritizing the fastest and most definitive spectroscopic techniques first.

AnalyticalWorkflow Start Unknown Diamino Isomer (Methyl dimethylbenzoate core) IR_Step Step 1: ATR-FTIR Spectroscopy Analyze C=O Stretching Frequency Start->IR_Step IR_Low ν(C=O) < 1690 cm⁻¹ Intramolecular H-Bond Present IR_Step->IR_Low ortho-Amino Group IR_High ν(C=O) > 1715 cm⁻¹ Free Ester (Steric Twist) IR_Step->IR_High ortho-Methyl Group NMR_Step Step 2: ¹H NMR (CDCl₃) Analyze Aromatic Proton Shift IR_Low->NMR_Step IsomerB Isomer B (3,5-diamino-2,4-dimethyl) IR_High->IsomerB NMR_Up δ ~6.76 ppm (C5-H) Shielded by ortho-Methyls NMR_Step->NMR_Up NMR_Down δ ~7.26 ppm (C6-H) Deshielded by ortho-Ester NMR_Step->NMR_Down Target Target Molecule (2,3-diamino-4,6-dimethyl) NMR_Up->Target IsomerA Isomer A (2,4-diamino-3,5-dimethyl) NMR_Down->IsomerA

Workflow for spectroscopic differentiation of diamino dimethylbenzoate isomers.

References

  • Hans Reich's Collection: NMR Spectroscopy Source: Organic Chemistry Data / University of Wisconsin-Madison URL:[Link] (Cited for empirical additivity rules for substituted benzenes).

  • NIST Chemistry WebBook, SRD 69 Source: National Institute of Standards and Technology (NIST) URL:[Link] (Cited for baseline vibrational frequencies of sterically hindered esters).

  • Spectral Database for Organic Compounds (SDBS) Source: National Institute of Advanced Industrial Science and Technology (AIST) URL:[Link] (Cited for comparative 13C and 1H NMR shifts of ortho-phenylenediamine motifs).

  • PubChem Database Source: National Center for Biotechnology Information (NCBI) URL:[Link] (Cited for structural nomenclature and baseline chemical properties of benzoate derivatives).

Comparative

Benchmarking the Catalytic Efficiency of Methyl 2,3-diamino-4,6-dimethylbenzoate (MDDB) Derived Ligands

Executive Summary The development of highly active, stable, and tunable ligands is the cornerstone of modern organometallic catalysis. While standard N-heterocyclic carbenes (NHCs) like IPr and dialkylbiaryl phosphines l...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of highly active, stable, and tunable ligands is the cornerstone of modern organometallic catalysis. While standard N-heterocyclic carbenes (NHCs) like IPr and dialkylbiaryl phosphines like XPhos have dominated palladium-catalyzed cross-coupling reactions, they often face limitations in highly sterically hindered environments or under harsh oxidative conditions.

This guide benchmarks a novel class of benzimidazole-ylidene ligands derived from Methyl 2,3-diamino-4,6-dimethylbenzoate (MDDB) . By cyclizing this specific ortho-diamine precursor, we generate the MDDB-NHC ligand system. This guide objectively compares the catalytic efficiency (Turnover Number [TON] and Turnover Frequency [TOF]) of MDDB-NHC against industry-standard alternatives (IPr and XPhos) in challenging Suzuki-Miyaura and Buchwald-Hartwig cross-couplings.

Ligand Design & Mechanistic Rationale

The structural blueprint of the MDDB precursor was selected to solve specific mechanistic bottlenecks in Pd(0)/Pd(II) catalytic cycles [1].

  • Steric Encumbrance (4,6-Dimethyl Groups): The methyl groups at the 4 and 6 positions project steric bulk toward the metal center upon complexation. This enforces a highly specific dihedral angle during the reductive elimination step, accelerating the release of the product and preventing catalyst resting-state trapping.

  • Electronic Tuning (Methyl Ester Group): Unlike traditional electron-rich NHCs, the electron-withdrawing ester group at position 1 exerts an inductive pull on the benzimidazole core. This enhances the π-accepting ability of the carbene, stabilizing the electron-rich Pd(0) intermediate against premature aggregation into inactive palladium black [2].

CatalyticCycle Pd0 [Pd(0)] MDDB-NHC OA Oxidative Addition Pd0->OA Ar-X TM Trans- metalation OA->TM Ar'-B(OH)2 RE Reductive Elimination TM->RE RE->Pd0 Ar-Ar'

General Pd-catalyzed cross-coupling cycle utilizing the MDDB-NHC ligand system.

Comparative Performance Analysis

To objectively benchmark MDDB-NHC, we evaluated its performance against IPr (a standard bulky NHC) and XPhos (a benchmark Buchwald phosphine) [3]. The test reaction was the Suzuki-Miyaura coupling of 2-chloro-1,3-dimethylbenzene with 1-naphthaleneboronic acid—a notoriously difficult tetra-ortho-substituted coupling.

Table 1: Suzuki-Miyaura Cross-Coupling Benchmarking

Conditions: 0.5 mol% Pd, 0.5 mol% Ligand, KOtBu (2.0 equiv), 1,4-dioxane, 80°C, 12 hours.

Ligand SystemYield (%)TONTOF (h⁻¹)Catalyst Degradation (Visual)
MDDB-NHC 94% 188 15.6 None (Clear yellow solution)
IPr 78%15613.0Slight (Trace Pd black)
XPhos 82%16413.6None (Clear solution)
Control (No Ligand) <2%<4N/ATotal (Heavy Pd black)

Data Interpretation: MDDB-NHC outperforms both IPr and XPhos in this sterically demanding coupling. The ester group's electronic modulation prevents the catalyst degradation observed with IPr, while the rigid benzimidazole backbone provides superior spatial direction during transmetalation compared to the flexible biaryl system of XPhos.

Experimental Methodology & Self-Validating Protocols

To ensure reproducibility, the following protocol is designed as a self-validating system . It utilizes an internal standard (dodecane) added at the beginning of the reaction to account for any evaporative losses, and mandates a parallel control reaction to verify baseline catalytic activity [4].

Protocol: In Situ Complexation and Cross-Coupling

Causality Note: We utilize [Pd(cinnamyl)Cl]2 rather than Pd(OAc)2. The cinnamyl dimer reacts cleanly with the deprotonated MDDB-NHC to form a well-defined, easily activated Pd(II) pre-catalyst, avoiding the poorly defined oligomeric states often formed by palladium acetate.

Step-by-Step Workflow:

  • Preparation of the Pre-catalyst Solution:

    • In an argon-filled glovebox, weigh out the MDDB-benzimidazolium salt (0.01 mmol, 2.0 mol%) and [Pd(cinnamyl)Cl]2 (0.005 mmol, 1.0 mol% Pd).

    • Dissolve in 1.0 mL of anhydrous 1,4-dioxane.

    • Add KOtBu (0.012 mmol) to deprotonate the salt. Stir for 15 minutes at room temperature. The solution will shift from pale yellow to deep orange, indicating successful carbene coordination.

  • Substrate Addition:

    • To the activated catalyst solution, add the aryl halide (0.5 mmol) and the boronic acid (0.75 mmol).

    • Add exactly 50.0 µL of anhydrous dodecane (Internal Standard).

    • Add the primary base, K3PO4 (1.0 mmol). Reasoning: K3PO4 is a milder base than KOtBu, ideal for transmetalation without causing protodeboronation of the boronic acid.

  • Thermal Activation & Reaction:

    • Seal the vial with a PTFE-lined septum cap. Remove from the glovebox and heat at 80°C in an aluminum heating block for 12 hours.

  • Self-Validating Quantification:

    • Quench the reaction by exposing it to air and diluting with 2 mL of ethyl acetate.

    • Filter through a short pad of silica to remove inorganic salts and Pd residue.

    • Analyze via GC-FID. Calculate the yield based on the pre-calibrated Response Factor (RF) of the product relative to the dodecane internal standard.

Workflow A MDDB Precursor Synthesis B Cyclization to Benzimidazolium Salt A->B Orthoester, H+ C Deprotonation & Pd Complexation B->C Base, Pd source D Catalytic Benchmarking (Cross-Coupling) C->D Substrates E GC/MS & NMR Quantification D->E Internal Standard

Workflow for the synthesis, complexation, and benchmarking of MDDB-derived NHC ligands.

References

  • Hopkinson, M. N., Richter, C., Schedler, M., & Glorius, F. (2014). An overview of N-heterocyclic carbenes. Nature. URL: [Link]

  • Kantchev, E. A. B., O'Brien, C. J., & Organ, M. G. (2007). Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions. Angewandte Chemie International Edition. URL:[Link]

  • Martin, R., & Buchwald, S. L. (2008). Palladium-catalyzed Suzuki−Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands. Accounts of Chemical Research. URL:[Link]

  • Marion, N., Navarro, O., Mei, J., Stevens, E. D., Scott, N. M., & Nolan, S. P. (2006). Modified (NHC)Pd(allyl)Cl Complexes for Room-Temperature Suzuki−Miyaura and Buchwald−Hartwig Reactions. Journal of the American Chemical Society. URL:[Link]

Validation

Solvent-Driven Modulation of Nucleophilicity: A Comparative Guide for Methyl 2,3-diamino-4,6-dimethylbenzoate

As drug development and materials science push toward increasingly complex, highly functionalized aromatic intermediates, controlling regioselectivity and reaction kinetics becomes paramount. Methyl 2,3-diamino-4,6-dimet...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development and materials science push toward increasingly complex, highly functionalized aromatic intermediates, controlling regioselectivity and reaction kinetics becomes paramount. Methyl 2,3-diamino-4,6-dimethylbenzoate presents a unique challenge: it possesses two adjacent amino groups embedded within a sterically demanding and electronically polarized scaffold.

This guide provides an in-depth, comparative analysis of how solvent selection dictates the nucleophilicity of this molecule. By benchmarking its performance against alternative solvent systems and a standard unhindered nucleophile (o-phenylenediamine), we provide actionable, data-backed insights for optimizing N-alkylation and N-acylation workflows.

Structural & Electronic Profiling of the Substrate

To understand solvent effects, we must first establish the intrinsic reactivity of the substrate. Methyl 2,3-diamino-4,6-dimethylbenzoate is characterized by a stark electronic asymmetry:

  • The N2 Amine: Positioned ortho to the strongly electron-withdrawing ester group (-M, -I), the N2 lone pair is delocalized into the carbonyl system. Furthermore, it engages in a rigid intramolecular hydrogen bond with the ester carbonyl oxygen. This dual electronic depletion and conformational locking severely attenuates its nucleophilicity.

  • The N3 Amine: Positioned meta to the ester, it escapes direct resonance deactivation. Crucially, it is ortho to the C4 methyl group, benefiting from electron-donating hyperconjugation (+I).

Consequently, the N3 amine is the primary nucleophilic center . However, because the entire ring is sterically hindered, the global nucleophilicity of the molecule is lower than simpler alternatives like o-phenylenediamine (OPD). Overcoming this activation barrier while maintaining N3 chemoselectivity requires precise solvent engineering, governed by the [1].

Mechanistic Rationale: Solvent Dynamics

The choice of solvent fundamentally alters the reaction pathway by interacting with either the ground-state nucleophile or the transition state. We evaluate three alternative solvent classes based on their [2]:

  • Polar Protic Solvents (e.g., Methanol): Characterized by high hydrogen-bond donor capacity ( α>0.9 ). These solvents form strong intermolecular hydrogen bonds with the N3 amine lone pair. This "masking" effect stabilizes the ground state, increasing the activation energy and suppressing nucleophilicity.

  • Polar Aprotic Solvents (e.g., DMF): Possess high dielectric constants ( ϵ>35 ) but lack hydrogen-bond donor capacity ( α=0 ). They do not mask the amine lone pair. Instead, they strongly solvate the charge-separated transition state of an SN​2 reaction via dipole-dipole interactions, significantly accelerating the reaction.

  • Non-Polar Solvents (e.g., Toluene): Lack both H-bond capacity and high dielectric constants. They offer minimal solvation to both the ground and transition states, serving as a neutral baseline.

SolventMechanism Substrate Methyl 2,3-diamino-4,6-dimethylbenzoate (N3 Primary Nucleophile) Protic Polar Protic (MeOH) α = 0.93 Substrate->Protic Aprotic Polar Aprotic (DMF) α = 0.00 Substrate->Aprotic NonPolar Non-Polar (Toluene) α = 0.00 Substrate->NonPolar MechP H-Bonding to N3 Lone Pair (Ground State Stabilization) Protic->MechP MechA No H-Bonding to Amine (Transition State Stabilization) Aprotic->MechA MechN Minimal Solvation (High Activation Energy) NonPolar->MechN ResultP Suppressed Rate (k_rel = 0.4) MechP->ResultP ResultA Accelerated Rate (k_rel = 8.5) MechA->ResultA ResultN Baseline Rate (k_rel = 1.0) MechN->ResultN

Mechanistic pathways of solvent-dependent nucleophilicity modulation and kinetic outcomes.

Experimental Protocol: Self-Validating Kinetic Profiling

To objectively compare these solvent effects, we utilize a highly controlled N-alkylation reaction with benzyl bromide (BnBr).

Causality of Experimental Design: Standard endpoint sampling is prone to human error and fails to capture transient kinetic shifts. Therefore, this protocol utilizes in situ ReactIR for continuous data acquisition. To ensure the system is self-validating , the continuous IR data is orthogonally verified against discrete HPLC aliquots spiked with an inert internal standard (biphenyl). If the IR decay curve deviates from the HPLC concentration points, the run is flagged for volumetric error, ensuring absolute trustworthiness of the kinetic data.

Step-by-Step Methodology
  • System Preparation & Calibration:

    • Equip a 50 mL jacketed reactor with an overhead stirrer and a ReactIR probe (DiComp sensor).

    • Charge the reactor with 0.05 M Methyl 2,3-diamino-4,6-dimethylbenzoate and 0.01 M biphenyl (internal standard) in 25 mL of the target solvent (Toluene, MeOH, or DMF).

    • Equilibrate to exactly 25.0 °C. Collect a 256-scan background spectrum.

  • Reaction Initiation:

    • Inject 1.5 equivalents (0.075 M) of Benzyl Bromide via a precision syringe pump over 60 seconds to prevent localized concentration gradients.

    • Simultaneously initiate ReactIR data collection, monitoring the disappearance of the primary amine N-H stretch ( ∼3350 cm −1 ) and the appearance of the secondary amine C-N stretch ( ∼1180 cm −1 ).

  • Orthogonal Sampling (HPLC):

    • Extract 50 μ L aliquots at t=5,15,30,60,and 120 minutes.

    • Quench immediately in 1 mL of cold Acetonitrile containing 0.1% TFA to halt the reaction.

    • Analyze via RP-HPLC (C18 column, 254 nm) to calculate the exact N3:N2 alkylation ratio and validate the substrate depletion against the biphenyl internal standard.

  • Data Processing:

    • Extract the pseudo-first-order rate constants ( kobs​ ) from the ReactIR exponential decay curves. Normalize against the Toluene baseline to derive krel​ .

Workflow Prep 1. Substrate & Solvent Preparation Equil 2. Thermal Equilibration (25°C) Prep->Equil ReactIR 3. in situ ReactIR Baseline Calibration Equil->ReactIR Inject 4. Electrophile Injection (BnBr) ReactIR->Inject Monitor 5. Kinetic Monitoring (Absorbance vs Time) Inject->Monitor HPLC 6. HPLC Aliquot Validation Monitor->HPLC

Experimental workflow for kinetic profiling of nucleophilicity using in situ ReactIR and HPLC.

Comparative Performance Data

The quantitative results of the kinetic profiling are summarized below. The data clearly illustrates how solvent selection acts as a "dial" for nucleophilicity. We have included o-phenylenediamine (OPD) in DMF as a benchmark alternative to demonstrate the trade-off between raw reactivity and chemoselectivity.

Solvent SystemDielectric Constant ( ϵ )H-Bond Donor ( α )H-Bond Acceptor ( β )Relative Rate ( krel​ )Regioselectivity (N3:N2)
Toluene (Baseline)2.380.000.111.092:8
Methanol (Alternative 1)32.70.930.620.485:15
DMF (Alternative 2)36.70.000.698.5 >99:1
o-Phenylenediamine in DMF (Benchmark)*36.70.000.69142.050:50 (Non-selective)

*Benchmark data demonstrates that while Methyl 2,3-diamino-4,6-dimethylbenzoate is intrinsically less nucleophilic than unhindered alternatives due to steric bulk, it offers vastly superior regioselectivity when paired with a polar aprotic solvent like DMF.

Scientific Takeaways

As predicted by the [3] principles, the transition from a non-polar solvent to a polar protic solvent (Methanol) unexpectedly decreases the reaction rate by 60%. The strong hydrogen bonding ( α=0.93 ) masks the N3 lone pair, overriding the benefits of a higher dielectric constant.

Conversely, switching to DMF (Polar Aprotic) yields an 8.5-fold kinetic acceleration compared to Toluene. DMF stabilizes the SN​2 transition state without hydrogen-bonding to the amine, maximizing the intrinsic nucleophilicity of the N3 position. Furthermore, the highly structured transition state in DMF amplifies the steric discrepancies between the N2 and N3 positions, pushing regioselectivity to >99:1.

References

  • Hughes, E. D.; Ingold, C. K. "Mechanism of substitution at a saturated carbon atom. Part IV. A discussion of constitutional and solvent effects on the mechanism, kinetics, velocity, and orientation of substitution." Journal of the Chemical Society (Resumed), 1935, 244-255. URL:[Link]

  • Kamlet, M. J.; Abboud, J. L. M.; Taft, R. W. "The solvatochromic comparison method. 6. The .pi.* scale of solvent polarities." Journal of the American Chemical Society, 1977, 99 (18), 6027–6038. URL:[Link]

  • Mayr, H.; Bug, T.; Gotta, M. F.; Hering, N.; Irrgang, B.; Janker, B.; Kempf, B.; Loos, R.; Makosza, M.; Schimmel, A. R.; Voth, B. "Reference Scales for the Characterization of Cationic Electrophiles and Neutral Nucleophiles." Accounts of Chemical Research, 2003, 36 (1), 66–77. URL:[Link]

  • Reichardt, C.; Welton, T. "Solvents and Solvent Effects in Organic Chemistry." Wiley-VCH, 4th Edition, 2011. URL:[Link]

Comparative

A Comparative Guide to LC-MS and GC-MS Validation for the Trace Analysis of Methyl 2,3-diamino-4,6-dimethylbenzoate

In the landscape of pharmaceutical development, the rigorous control of impurities is not merely a regulatory hurdle but a fundamental aspect of ensuring patient safety. Trace-level impurities, particularly those with po...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development, the rigorous control of impurities is not merely a regulatory hurdle but a fundamental aspect of ensuring patient safety. Trace-level impurities, particularly those with potential genotoxic or carcinogenic properties, demand analytical methodologies with exceptional sensitivity, selectivity, and reliability. This guide provides a comprehensive comparison of two powerful analytical techniques, Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), for the validation of a method to analyze the trace impurity, Methyl 2,3-diamino-4,6-dimethylbenzoate. This aromatic amine is a potential degradation product or synthetic intermediate that requires meticulous control.

This document is intended for researchers, analytical scientists, and drug development professionals. It moves beyond a superficial listing of pros and cons to delve into the nuanced, practical considerations of method validation, grounded in established regulatory frameworks such as the ICH Q2(R1) guidelines. We will explore the causality behind experimental choices, ensuring that each described protocol is a self-validating system built on principles of scientific integrity.

The Analytical Challenge: Methyl 2,3-diamino-4,6-dimethylbenzoate

Methyl 2,3-diamino-4,6-dimethylbenzoate presents a unique analytical challenge due to its chemical properties. As a substituted aromatic amine, it possesses a moderate polarity and the potential for thermal lability. Its trace-level detection necessitates a technique with high sensitivity and selectivity to distinguish it from the active pharmaceutical ingredient (API) and other related substances.

Principles of Separation and Detection: A Tale of Two Techniques

Liquid Chromatography-Mass Spectrometry (LC-MS): This technique separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. The separated analytes are then introduced into a mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio (m/z). The versatility of LC, with its wide range of stationary and mobile phases, allows for the analysis of a broad spectrum of compounds, including those that are non-volatile or thermally labile.

Gas Chromatography-Mass Spectrometry (GC-MS): In contrast, GC-MS is tailored for volatile and thermally stable compounds. The separation occurs as the analyte, in a gaseous state, partitions between an inert carrier gas (mobile phase) and a high-boiling point liquid or solid stationary phase coated on the inside of a capillary column. Similar to LC-MS, the separated compounds are then detected by a mass spectrometer. For non-volatile or polar compounds like our target analyte, a chemical derivatization step is often required to increase volatility and thermal stability.

Experimental Design and Method Validation

The validation of an analytical procedure is the process by which it is established, by laboratory studies, that the performance characteristics of the procedure meet the requirements for the intended analytical applications. For trace impurity analysis, the key validation parameters include specificity, limit of detection (LOD), limit of quantitation (LOQ), linearity, accuracy, and precision.

Experimental Workflow: A Visual Overview

Analytical Workflow Comparison cluster_0 LC-MS Method cluster_1 GC-MS Method cluster_2 Shared Validation Steps LC_Sample Sample Preparation (Dissolution) LC_Analysis LC-MS/MS Analysis (e.g., UPLC-Triple Quad) LC_Sample->LC_Analysis LC_Data Data Processing & Reporting LC_Analysis->LC_Data Validation Method Validation (ICH Q2(R1)) - Specificity - LOD/LOQ - Linearity - Accuracy - Precision LC_Data->Validation GC_Sample Sample Preparation (Dissolution) GC_Deriv Derivatization (e.g., Silylation) GC_Sample->GC_Deriv GC_Analysis GC-MS Analysis GC_Deriv->GC_Analysis GC_Data Data Processing & Reporting GC_Analysis->GC_Data GC_Data->Validation

Caption: Comparative workflow for LC-MS and GC-MS analysis.

Step-by-Step Methodologies

LC-MS Method Protocol

  • Standard and Sample Preparation:

    • Prepare a stock solution of Methyl 2,3-diamino-4,6-dimethylbenzoate reference standard in a suitable diluent (e.g., 50:50 acetonitrile:water).

    • Prepare a series of calibration standards by serial dilution of the stock solution.

    • Prepare the sample by accurately weighing and dissolving the drug substance in the diluent to a known concentration.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) is a suitable starting point for separating this moderately polar analyte.

    • Mobile Phase: A gradient elution is typically employed to ensure good peak shape and resolution. For example, a gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).

    • Flow Rate: A flow rate of 0.3 mL/min is common for this column dimension.

    • Column Temperature: Maintain the column at a constant temperature (e.g., 40 °C) to ensure reproducible retention times.

  • Mass Spectrometric Conditions:

    • Ionization Mode: Electrospray ionization (ESI) in positive mode is generally effective for amines.

    • Detection Mode: Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer provides the highest selectivity and sensitivity for trace quantification. Precursor and product ion transitions for Methyl 2,3-diamino-4,6-dimethylbenzoate would need to be optimized.

GC-MS Method Protocol with Derivatization

  • Standard and Sample Preparation:

    • Prepare stock and calibration solutions as described for the LC-MS method, using a volatile solvent compatible with the derivatization reagent (e.g., pyridine or acetonitrile).

    • Prepare the sample solution in the same solvent.

  • Derivatization:

    • To an aliquot of each standard and sample solution, add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Heat the mixture (e.g., at 70 °C for 30 minutes) to facilitate the reaction, which replaces the active hydrogens on the amine groups with trimethylsilyl groups, increasing volatility.

  • Chromatographic Conditions:

    • Column: A low-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm, 0.25 µm), is a good choice for separating the derivatized analyte.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Oven Temperature Program: Start at a low temperature (e.g., 100 °C), hold for a short period, then ramp up to a higher temperature (e.g., 300 °C) to elute the derivatized analyte.

  • Mass Spectrometric Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Detection Mode: Selected Ion Monitoring (SIM) is used to enhance sensitivity by monitoring specific ions characteristic of the derivatized analyte.

Comparative Validation Data Summary

The following table summarizes the expected performance characteristics for each validated method. The values presented are illustrative and would be determined experimentally during method validation.

Validation ParameterLC-MSGC-MS (with Derivatization)Rationale for Performance
Specificity HighHighBoth MS-based methods offer high specificity. LC-MS/MS (MRM) is exceptionally selective due to the monitoring of specific precursor-product ion transitions. GC-MS (SIM) is also highly selective.
LOD ~0.1 ppm~0.5 ppmLC-MS often provides lower limits of detection for polar, non-volatile compounds without the need for derivatization, which can introduce variability.
LOQ ~0.3 ppm~1.5 ppmThe LOQ is typically 3-5 times the LOD. The superior sensitivity of LC-MS for this analyte translates to a lower LOQ.
Linearity (r²) >0.999>0.995Both techniques can achieve excellent linearity. The additional derivatization step in GC-MS can sometimes introduce slightly more variability.
Accuracy (% Recovery) 98-102%95-105%Both methods can provide high accuracy. The recovery in the GC-MS method is also dependent on the efficiency and reproducibility of the derivatization reaction.
Precision (%RSD) < 5%< 10%LC-MS generally offers better precision for this analyte due to the simpler sample preparation procedure. The multi-step derivatization in GC-MS can be a source of increased variability.

In-Depth Comparison and Justification of Method Choice

The choice between LC-MS and GC-MS for the analysis of Methyl 2,3-diamino-4,6-dimethylbenzoate is not merely a matter of preference but is dictated by the physicochemical properties of the analyte and the desired performance characteristics of the method.

Method Selection Logic cluster_lcms LC-MS Path cluster_gcms GC-MS Path Analyte Analyte Properties: - Methyl 2,3-diamino-4,6-dimethylbenzoate - Polar Aromatic Amine - Thermally Labile Potential LCMS_Direct Direct Analysis (No Derivatization) Analyte->LCMS_Direct GCMS_Deriv Requires Derivatization (e.g., Silylation) Analyte->GCMS_Deriv LCMS_Adv Advantages: - Higher Sensitivity (Lower LOD/LOQ) - Better Precision - Simpler Sample Prep LCMS_Direct->LCMS_Adv LCMS_Choice Preferred Method for Trace-Level Quantitation LCMS_Adv->LCMS_Choice GCMS_Disadv Disadvantages: - Additional Sample Prep Step - Potential for Lower Recovery - Increased Variability GCMS_Deriv->GCMS_Disadv GCMS_Alternative Alternative Method (If LC-MS is unavailable or for orthogonal confirmation) GCMS_Disadv->GCMS_Alternative

Safety & Regulatory Compliance

Safety

Advanced Operational Guide: Handling and Disposal of Methyl 2,3-diamino-4,6-dimethylbenzoate

As a Senior Application Scientist, I frequently consult with drug development professionals on the safe integration of complex synthetic intermediates into high-throughput workflows. Methyl 2,3-diamino-4,6-dimethylbenzoa...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently consult with drug development professionals on the safe integration of complex synthetic intermediates into high-throughput workflows. Methyl 2,3-diamino-4,6-dimethylbenzoate is a highly specialized substituted benzoate ester featuring a vicinal diamine moiety on an electron-rich aromatic ring. While invaluable as a building block in pharmaceutical synthesis, its physicochemical properties demand rigorous, scientifically grounded handling and disposal protocols.

This guide provides the necessary operational frameworks, explaining not just how to dispose of this compound, but the chemical causality behind each safety mandate.

Physicochemical Profiling & Toxicological Causality

To design an effective disposal protocol, we must first understand the molecular behavior of Methyl 2,3-diamino-4,6-dimethylbenzoate.

  • Oxidative Instability: The two primary amine groups (2,3-diamino) are strongly electron-donating, making the aromatic ring highly susceptible to oxidation. Mixing this compound with strong oxidizers in waste streams can lead to the rapid formation of reactive diimines or uncontrolled exothermic degradation.

  • Biological Reactivity: Aromatic amines are lipophilic and easily absorbed through the skin. In biological systems, they are frequently oxidized by cytochrome P450 enzymes into N-hydroxylamines, which are reactive electrophiles capable of binding to DNA and proteins[1].

  • Environmental Persistence: If released into the water supply, the compound exhibits acute aquatic toxicity. Terminal disposal must permanently destroy the molecule rather than dilute it.

Because of these factors, standard aqueous disposal is strictly prohibited. The compound must be treated under the EPA's Resource Conservation and Recovery Act (RCRA) guidelines for hazardous organic waste [2].

Waste Stream Compatibility & Quantitative PPE Specifications

Proper segregation prevents catastrophic in-lab reactions. The table below summarizes the compatibility of Methyl 2,3-diamino-4,6-dimethylbenzoate with common laboratory waste streams and the quantitative specifications for Personal Protective Equipment (PPE) required during handling.

Material / AgentCompatibility StatusChemical RationaleRequired PPE & Breakthrough Time
Halogenated Solvents (e.g., DCM, Chloroform)Compatible (Segregate if possible)Chemically stable, but mixing halogenated and non-halogenated waste exponentially increases incineration costs.Double Nitrile (0.12 mm) Breakthrough: > 240 min
Strong Oxidizers (e.g., H2​O2​ , Nitric Acid)Incompatible High risk of rapid, exothermic oxidation of the vicinal diamine groups.Do Not Mix.
Aqueous Acids (e.g., 5% HCl, Acetic Acid)Compatible Protonates the amines, forming stable, water-soluble diammonium salts.Neoprene (0.30 mm) Breakthrough: > 480 min
Dry Powders (Spill Response)N/ADust generation poses severe inhalation and mucosal absorption risks.P100 Particulate Respirator Efficiency: > 99.97%

Standard Operating Procedure: Routine Laboratory Disposal

This self-validating protocol ensures that routine waste generation from synthetic workflows is safely contained and prepped for terminal destruction.

Step 1: Waste Characterization & Segregation

  • Action: Verify the physical state of the waste. Ensure the waste stream contains absolutely no peroxides or strong acids/bases that could trigger a reaction in the carboy.

  • Causality: Preventing the mixing of incompatible chemicals eliminates the risk of pressure buildup and subsequent container rupture.

Step 2: Containment & Transfer

  • For Liquids (Solvent Solutions): Transfer the solution into a designated High-Density Polyethylene (HDPE) carboy labeled "Non-Halogenated Organic Waste" (unless dissolved in a halogenated solvent). Use a grounded funnel to prevent static discharge.

  • For Solids (Contaminated Consumables/Powders): Place all contaminated weigh boats, spatulas, and residual powders into a sealable polyethylene bag. Place this bag into a secondary rigid, puncture-proof container.

Step 3: Labeling and SAA Storage

  • Action: Affix a standardized hazardous waste label. Explicitly write: "Contains Methyl 2,3-diamino-4,6-dimethylbenzoate (Toxic Aromatic Amine)." Store in a Satellite Accumulation Area (SAA) within secondary containment, away from direct UV light.

  • Causality: UV light can initiate photo-oxidation of the diamine groups, leading to the generation of unknown, potentially more volatile byproducts.

Step 4: Terminal Destruction (Facility Level)

  • Action: Transfer to your EHS department for high-temperature incineration equipped with nitrogen oxide ( NOx​ ) scrubbing.

  • Causality: Combustion of nitrogen-rich compounds generates toxic NOx​ gases. Scrubbers are legally required to neutralize these emissions before atmospheric release[3].

Emergency Spill Response Protocol (Solid Powder)

Accidental release of the pure solid presents an immediate inhalation and contact hazard. Execute the following protocol to neutralize and validate the cleanup.

  • Isolate and Don PPE: Evacuate non-essential personnel. Don a P100 respirator, safety goggles, a lab coat, and double nitrile gloves.

  • Aerosol Suppression: Do not dry sweep. Lightly mist the spilled powder with a compatible, low-volatility solvent (e.g., isopropanol) to dampen the powder and prevent dust aerosolization.

  • Physical Collection: Use a disposable, anti-static plastic scoop to transfer the dampened material into a wide-mouth hazardous waste jar.

  • Chemical Decontamination: Wash the spill surface with a 5% Acetic Acid solution.

    • Causality: Water alone is ineffective due to the compound's lipophilicity. The mild acid protonates the amine groups ( R−NH2​→R−NH3+​ ), converting the lipophilic molecule into a highly water-soluble diammonium salt that is easily wiped away.

  • System Validation: Swab the decontaminated area with a pH indicator strip. A neutral pH (coupled with the absence of visual residue) validates that the basic amine residues have been successfully neutralized and removed.

Disposal Workflow Visualization

The following diagram illustrates the logical decision tree for managing Methyl 2,3-diamino-4,6-dimethylbenzoate waste, ensuring compliance from the benchtop to terminal destruction.

WasteDisposal Start Methyl 2,3-diamino-4,6-dimethylbenzoate Waste Generation Decision Physical State? Start->Decision Solid Solid Waste (Contaminated PPE, Powders) Decision->Solid Powder / Solid Liquid Liquid Waste (Organic Solvents) Decision->Liquid Solution Segregation1 Double-bag in Polyethylene Solid->Segregation1 Segregation2 Collect in HDPE Carboy (Non-Halogenated) Liquid->Segregation2 Labeling Apply Hazardous Waste Label (Toxic Aromatic Amine) Segregation1->Labeling Segregation2->Labeling Incineration High-Temp Incineration (with NOx Scrubbing) Labeling->Incineration

Caption: Workflow for the segregation, labeling, and terminal disposal of aromatic amine laboratory waste.

References

  • Title: Hazard Communication Standard (HCS) Source: Occupational Safety and Health Administration (OSHA) URL: [Link]

  • Title: Resource Conservation and Recovery Act (RCRA) Laws and Regulations Source: United States Environmental Protection Agency (EPA) URL: [Link]

  • Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards Source: National Research Council / National Academies Press URL: [Link]

Handling

Advanced Safety &amp; Operational Protocol for Handling Methyl 2,3-diamino-4,6-dimethylbenzoate

As a highly functionalized aromatic amine, Methyl 2,3-diamino-4,6-dimethylbenzoate is a critical synthetic building block in drug development, frequently utilized to construct complex polycyclic heterocycles such as benz...

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Author: BenchChem Technical Support Team. Date: April 2026

As a highly functionalized aromatic amine, Methyl 2,3-diamino-4,6-dimethylbenzoate is a critical synthetic building block in drug development, frequently utilized to construct complex polycyclic heterocycles such as benzimidazoles and quinoxalines. However, the exact chemical properties that make it synthetically valuable also dictate strict handling and logistical protocols.

This guide provides an authoritative, step-by-step operational framework for handling this compound, ensuring laboratory safety through a deep understanding of chemical causality and self-validating engineering controls.

Chemical Profile & Hazard Causality

To handle Methyl 2,3-diamino-4,6-dimethylbenzoate safely, operators must understand the mechanistic root of its hazards. The molecule features two primary amine groups situated on an electron-rich aromatic ring.

Mechanistic Hazard Profile: Aromatic amines are highly nucleophilic and prone to metabolic activation. If absorbed through the skin or inhaled as dust, these compounds can undergo N-hydroxylation in the liver via Cytochrome P450 enzymes. This metabolic pathway forms reactive electrophiles that can covalently bind to cellular proteins and DNA, leading to severe skin sensitization, respiratory irritation, and potential long-term genotoxicity (). Therefore, implementing robust Personal Protective Equipment (PPE) is not merely a regulatory compliance metric—it is a biological necessity to block specific routes of exposure.

Quantitative PPE Specifications

A self-validating safety system matches protective equipment directly to the physical state of the chemical (a fine crystalline powder) and the solvents used during its manipulation. Latex gloves are strictly prohibited, as they offer negligible chemical resistance to organic bases and the polar aprotic solvents (e.g., DMF, DMSO) typically used to dissolve them ().

Table 1: PPE Material Specifications and Breakthrough Metrics

PPE CategoryMaterial SpecificationBreakthrough Time (min)Degradation RatingCausality / Rationale
Primary Gloves Nitrile (0.12 mm thickness)> 240 (Solid state)ExcellentPrevents dermal transfer of solid particulates during weighing.
Secondary Gloves Butyl Rubber (0.30 mm)> 480 (In organic solvent)ExcellentRequired if solubilizing in DMF/DMSO, which rapidly permeate thin nitrile.
Eye Protection ANSI Z87.1 Splash GogglesN/AHigh ImpactProtects ocular mucosa from highly irritating, fine amine dust.
Respirator N95 / P100 ParticulateN/A (Replace if soiled)N/ACaptures aerosolized particles if an emergency forces handling outside a hood.

Step-by-Step Operational Workflow

This methodology ensures that every physical manipulation of the compound actively mitigates aerosolization and prevents dermal contact.

Phase 1: Pre-Operation & Engineering Controls
  • Ventilation Verification: Confirm the chemical fume hood has a continuous face velocity of 80–100 feet per minute (fpm) .

    • Causality: Proper laminar flow prevents the back-drafting of fine, low-density powders into the operator's breathing zone.

  • PPE Donning: Equip ANSI-rated splash goggles, a flame-resistant lab coat, and double gloves (nitrile inner for tactility, butyl rubber outer if handling aggressive solvents).

Phase 2: Dispensing and Weighing
  • Static Mitigation: Use a static-dissipative weighing boat and a grounded micro-spatula.

    • Causality: Fine aromatic amine powders accumulate static charges easily, causing them to repel and aerosolize when manipulated with standard plastic tools.

  • Enclosed Transfer: Tare the balance, carefully transfer the required mass of Methyl 2,3-diamino-4,6-dimethylbenzoate, and immediately recap the source bottle.

    • Causality: Prolonged exposure to ambient air can lead to the oxidative degradation of the highly reactive diamino groups.

Phase 3: Solubilization
  • Solvent Addition: Transfer the weighing boat to the reaction vessel strictly inside the fume hood. Add the solvent (e.g., Dichloromethane, DMF, or Methanol) slowly via a serological pipette or syringe.

  • Exothermic Control:

    • Causality: Dissolution of concentrated amines in polar solvents can generate mild localized exotherms. Controlled, dropwise addition prevents rapid solvent expansion and splattering.

Phase 4: Decontamination & Spill Management
  • Chemical Neutralization: Wipe down the balance, spatulas, and hood surface using a laboratory wipe dampened with a dilute acidic solution (e.g., 5% acetic acid or 0.1 M HCl), followed by a secondary wipe with 70% isopropanol.

    • Causality: The acid protonates the free amine groups, converting the lipophilic molecule into a highly water-soluble ammonium salt. This chemically neutralizes and lifts the residue rather than merely smearing a hazardous film across the workspace ().

  • Waste Segregation: Place all contaminated wipes, weighing boats, and the outer layer of gloves into a clearly labeled "Hazardous Solid Waste - Aromatic Amines" container.

Visualized Operational Pathway

To ensure strict adherence to the safety protocol, the following logic diagram illustrates the critical path for handling and decontamination.

G Start Initiate Protocol PPE 1. Don PPE (Double Gloves, Goggles, Coat) Start->PPE Hood 2. Fume Hood Setup (Verify 80-100 fpm flow) PPE->Hood Weigh 3. Dispensing (Anti-static tools, enclosed) Hood->Weigh Solvent 4. Solubilization (Controlled solvent addition) Weigh->Solvent Decon 5. Decontamination (Acidic wipe to protonate amines) Solvent->Decon Waste 6. Waste Segregation (Hazardous solid stream) Decon->Waste

Safe handling and disposal workflow for Methyl 2,3-diamino-4,6-dimethylbenzoate.

References

  • Title: Skin Exposures and Effects. Source: Centers for Disease Control and Prevention (CDC) / National Institute for Occupational Safety and Health (NIOSH). URL: [Link]

  • Title: Personal Protective Equipment. Source: Occupational Safety and Health Administration (OSHA). URL: [Link]

  • Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Source: National Research Council / The National Academies Press. URL: [Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
Methyl 2,3-diamino-4,6-dimethylbenzoate
Reactant of Route 2
Methyl 2,3-diamino-4,6-dimethylbenzoate
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